3-Chloro-2-(1-piperidinyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-piperidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZRFSOKNDDLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297296 | |
| Record name | 3-Chloro-2-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282723-20-0 | |
| Record name | 3-Chloro-2-(1-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282723-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-2-(1-piperidinyl)pyridine for Advanced Research & Development
Prepared by: Gemini, Senior Application Scientist
Abstract: 3-Chloro-2-(1-piperidinyl)pyridine is a strategically important heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a 2-aminopyridine core masked as a piperidinyl adduct and a reactive chlorine atom at the 3-position, makes it a versatile intermediate for the synthesis of complex molecular architectures. The 2-aminopyridine motif is a recognized "privileged structure," frequently appearing in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical identity, core physicochemical properties, synthesis, reactivity, and strategic applications of 3-Chloro-2-(1-piperidinyl)pyridine, with a particular focus on its role in drug discovery. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a research setting.
Chemical Identity and Core Properties
3-Chloro-2-(1-piperidinyl)pyridine is a disubstituted pyridine derivative. The piperidine ring, a saturated heterocycle, is attached to the C2 position of the pyridine ring, while a chlorine atom occupies the C3 position. This specific arrangement of functional groups dictates its chemical behavior and utility.
While a dedicated CAS Number for 3-Chloro-2-(1-piperidinyl)pyridine is not prominently listed in major chemical databases, its isomers and related structures are well-documented, such as 4-Chloro-2-(1-piperidinyl)pyridine (CAS: 1086376-30-8) and 1-(3-Chloropyridin-2-yl)piperazine (CAS: 87394-55-6).[3][4] The absence of a specific CAS number suggests it may be a specialized intermediate, often synthesized as needed for multi-step sequences.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-(piperidin-1-yl)pyridine | - |
| Molecular Formula | C₁₀H₁₃ClN₂ | (Calculated) |
| Molecular Weight | 196.68 g/mol | (Calculated) |
| Monoisotopic Mass | 196.07672 Da | (Calculated)[5] |
| XlogP | ~2.5 - 3.0 | (Estimated) |
| Physical Form | Expected to be a solid or oil at room temperature. | (Inferred) |
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for synthesizing 3-Chloro-2-(1-piperidinyl)pyridine is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway leverages the electron-deficient nature of the pyridine ring, which is further activated by the chloro- and fluoro-substituents of the starting material, 2,3-dichloropyridine or 3-chloro-2-fluoropyridine.
Mechanism Rationale: The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of this intermediate, facilitating the substitution. The C2 position is particularly susceptible to nucleophilic attack. Piperidine, a secondary amine, acts as a potent nucleophile, attacking the C2 position and displacing the halide (typically fluoride, which is a better leaving group than chloride in this context).
Caption: Workflow for the Synthesis of 3-Chloro-2-(1-piperidinyl)pyridine via SₙAr.
Field-Proven Experimental Protocol: SₙAr Synthesis
This protocol is based on established methodologies for the amination of halopyridines.
Materials:
-
3-Chloro-2-fluoropyridine (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-2-fluoropyridine (1.0 eq) and anhydrous DMSO.
-
Reagent Addition: Add potassium carbonate (2.0 eq) followed by the dropwise addition of piperidine (1.2 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C. The choice of elevated temperature is critical to overcome the activation energy for the SₙAr reaction on the chloropyridine substrate.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and inorganic salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Chloro-2-(1-piperidinyl)pyridine.
Chemical Reactivity and Strategic Applications in Synthesis
The primary utility of 3-Chloro-2-(1-piperidinyl)pyridine as a synthetic intermediate stems from the reactivity of the chlorine atom at the C3 position. This site is primed for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond of the pyridine ring. For less reactive aryl chlorides, catalyst systems using electron-rich and bulky phosphine ligands (like SPhos or XPhos) are often necessary to facilitate this otherwise difficult step.[6] Following transmetalation with the boronic acid derivative and reductive elimination, a new C-C bond is formed.
Caption: Logical relationship for a Suzuki-Miyaura cross-coupling reaction.
This reactivity allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, making it an invaluable tool for building molecular complexity and generating libraries of compounds for drug screening.[6][7]
Relevance in Medicinal Chemistry and Drug Discovery
The 3-Chloro-2-(1-piperidinyl)pyridine scaffold combines two "privileged" structural motifs that are prevalent in pharmaceuticals.
-
The 2-Aminopyridine Core: This structure is a cornerstone in medicinal chemistry, known for its ability to act as a bioisostere for amides and other N-containing heterocycles.[8] It is a key pharmacophore in numerous enzyme inhibitors, particularly kinase inhibitors, by targeting the ATP-binding site.[9][10] Derivatives have shown broad therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents.[9]
-
The Piperidine Moiety: Piperidine rings are among the most important synthetic fragments for drug design.[11] They are found in over twenty classes of pharmaceuticals and contribute to desirable pharmacokinetic properties, such as improved solubility and metabolic stability.[11][12] This moiety is prominent in drugs targeting the Central Nervous System (CNS), including analgesics and antipsychotics.[11]
The combination of these two motifs in 3-Chloro-2-(1-piperidinyl)pyridine provides a pre-validated scaffold for developing novel therapeutics. By using the chloro-substituent as a handle for further functionalization, medicinal chemists can rapidly synthesize analogues to probe structure-activity relationships (SAR) for a wide range of biological targets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Chloro-2-(1-piperidinyl)pyridine is not widely available, a hazard assessment can be made based on its constituent functional groups: chloropyridines and piperidine.
Table 2: Anticipated Hazard Profile
| Hazard Class | Anticipated Hazard Statement | Basis |
| Acute Toxicity | H302: Harmful if swallowed. H311: Toxic in contact with skin. | Based on 3-chloropyridine and piperidine.[13][14] |
| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage. | Based on piperidine.[14][15] |
| Eye Damage / Irritation | H318: Causes serious eye damage. | Based on piperidine.[14] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Based on 3-chloropyridine.[13] |
| Mutagenicity | H341: Suspected of causing genetic defects. | Based on 3-chloropyridine.[13] |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid all personal contact. Do not breathe dust or vapor. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.
Conclusion
3-Chloro-2-(1-piperidinyl)pyridine is a high-value synthetic intermediate with significant potential for researchers in drug discovery and organic synthesis. Its strategic combination of a privileged 2-aminopyridine scaffold and a reactive chlorine handle allows for the efficient construction of diverse and complex molecules. Understanding its synthesis, reactivity, and safe handling is paramount for leveraging its full potential in the development of next-generation therapeutics.
References
-
Rahman, M. R., & Matin, M. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
-
Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
PMC. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. [Link]
-
ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. [Link]
-
MilliporeSigma. (n.d.). 3-chloro-2-(piperidin-4-yl)pyridine dihydrochloride. [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]
-
ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]
-
ChemBK. (2024). 3-Chloro-2-fluoro-pyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
-
PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. [Link]
-
PubChemLite. (n.d.). 3-chloro-2-(piperidin-4-yl)pyridine. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
PubChem. (n.d.). 6-Chloronicotinic acid. [Link]
-
NIH. (n.d.). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-chloro-2-(piperidin-4-yl)pyridine (C10H13ClN2) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. chemos.de [chemos.de]
Structural Profiling and Regioselective Synthesis of 3-Chloro-2-(1-piperidinyl)pyridine: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry and agrochemical development, functionalized heterocycles serve as the foundational architecture for target-specific ligands. 3-Chloro-2-(1-piperidinyl)pyridine is a highly versatile, bifunctional building block. It features a rigid pyridine core substituted with a lipophilic, basic piperidine ring at the C2 position and an electron-withdrawing chlorine atom at the C3 position. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and a field-proven experimental protocol for its preparation.
Chemical Identity & Physicochemical Profiling
The structural combination of a tertiary amine (piperidine) directly conjugated to a π-deficient aromatic system (pyridine) creates a unique electronic environment. The piperidine nitrogen can participate in resonance with the pyridine ring, albeit restricted by the steric bulk of the adjacent C3-chlorine atom, which forces the piperidine ring out of perfect coplanarity.
Quantitative Data Summary
| Property | Value | Method / Implication |
| IUPAC Name | 3-Chloro-2-(piperidin-1-yl)pyridine | Standard Nomenclature |
| Molecular Formula | C10H13ClN2 | Elemental Analysis |
| Molecular Weight | 196.68 g/mol | Mass Spectrometry (ESI+) |
| SMILES String | Clc1cccnc1N2CCCCC2 | Cheminformatics mapping |
| LogP (Estimated) | ~2.8 - 3.2 | Highly lipophilic; excellent BBB penetration |
| pKa (Conjugate Acid) | ~6.5 - 7.0 | Weakly basic due to electron-withdrawing Py/Cl |
Mechanistic Causality in Regioselective Synthesis
The synthesis of 3-chloro-2-(1-piperidinyl)pyridine is a textbook example of Nucleophilic Aromatic Substitution (SNAr) . The process relies on the differential reactivity of the two halogen atoms in the starting material, 1[1].
Why does substitution occur exclusively at C2 and not C3?
-
Electronic Activation: The nitrogen atom in the pyridine ring exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect. This heavily depletes electron density at the ortho (C2, C6) and para (C4) positions. The meta position (C3) remains relatively electron-rich and is therefore inert to nucleophilic attack.
-
Meisenheimer Complex Stabilization: When piperidine attacks the C2 position, the resulting negative charge in the transition state (Meisenheimer complex) is delocalized directly onto the electronegative pyridine nitrogen. An attack at C3 cannot place the negative charge on the nitrogen, resulting in a significantly higher activation energy barrier.
Regioselective SNAr mechanism for 3-Chloro-2-(1-piperidinyl)pyridine synthesis.
Self-Validating Experimental Protocol
To ensure high yield and purity, the reaction must be driven forward by neutralizing the HCl byproduct and utilizing a solvent that maximizes nucleophile reactivity. N,N-Dimethylformamide (DMF) is chosen because it solvates the potassium cations from the base, leaving the piperidine highly nucleophilic.
The following protocol is adapted from standard 2[2].
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloropyridine (10.0 mmol, 1.48 g) in anhydrous DMF (20 mL). Maintain an inert nitrogen atmosphere to prevent moisture-induced side reactions.
-
Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g) acting as the acid scavenger. Slowly add Piperidine (12.0 mmol, 1.02 g / 1.19 mL) via syringe.
-
Thermal Activation: Attach a reflux condenser. Heat the reaction mixture in an oil bath at 90°C for 14 hours. Causality Note: 90°C provides sufficient thermal energy to overcome the SNAr activation barrier without causing degradation of the piperidine ring.
-
Reaction Quenching: Cool the mixture to room temperature. Pour the crude mixture into 100 mL of ice-cold distilled water. This crashes out the highly lipophilic product and neutralizes the K₂CO₃.
-
Liquid-Liquid Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).
-
Organic Washing (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 x 50 mL). Causality Note: DMF is highly miscible with organic solvents; aqueous LiCl specifically partitions DMF into the aqueous layer, ensuring a pure organic phase. Wash with brine (50 mL) and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1 to 4:1 gradient) to yield the pure target compound.
Standard experimental workflow for the synthesis and isolation of the target compound.
Applications in Advanced Therapeutics & Agrochemicals
The 3-chloro-2-(1-piperidinyl)pyridine motif is a highly privileged scaffold. The presence of the C3-chlorine atom provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to build complex polycyclic systems.
Furthermore, piperidine-substituted pyridines are heavily utilized in the development of 3[3]. The basic nitrogen of the piperidine ring often acts as a critical hydrogen-bond acceptor/protonation site in the active sites of target proteins, while the lipophilic nature of the molecule ensures excellent blood-brain barrier (BBB) permeability for CNS targets. In the agrochemical sector, derivatives of4[4] are key intermediates in the production of advanced insecticides (e.g., Chlorantraniliprole)[5].
References
-
PrepChem. "Synthesis of 4-acetamido-2-(3-chloropyridyl)piperidine." Available at:[Link][2]
-
Google Patents (CN110818621B). "Simple preparation method of 2, 3-dichloropyridine." Available at:[5]
Sources
3-Chloro-2-(1-piperidinyl)pyridine Solubility in Organic Solvents: A Predictive and Experimental Framework
Executive Summary
For researchers and drug development professionals, understanding the solvation thermodynamics of pharmaceutical intermediates is a critical prerequisite for reaction optimization, purification, and formulation. 3-Chloro-2-(1-piperidinyl)pyridine (CAS: 282723-20-0) represents a versatile structural motif combining a halogenated heteroaromatic core with a sterically demanding aliphatic amine.
This whitepaper provides an in-depth technical framework for predicting and experimentally validating the solubility of 3-chloro-2-(1-piperidinyl)pyridine in various organic solvents. By synthesizing Hansen Solubility Parameter (HSP) theory[1] with the gold-standard shake-flask methodology[2], this guide establishes a self-validating system for thermodynamic solubility determination.
Physicochemical Profiling & Solvation Causality
To predict how 3-chloro-2-(1-piperidinyl)pyridine behaves in solution, we must first deconstruct its molecular architecture and the resulting intermolecular forces.
-
The Pyridine Core: Provides aromaticity and a nitrogen atom capable of acting as a hydrogen bond acceptor. However, the adjacent (ortho) bulky substituents sterically hinder this nitrogen, reducing its solvent accessibility.
-
The Chloro Substituent: Highly lipophilic and electron-withdrawing. It increases the dispersion forces (
) of the molecule while decreasing its overall polarity, pushing the compound's solubility profile toward less polar organic solvents. -
The Piperidinyl Ring: A non-planar, aliphatic chair conformation. This 3D character disrupts crystal lattice packing efficiency, lowering the lattice energy compared to fully planar aromatic analogs. Lower lattice energy fundamentally enhances thermodynamic solubility in organic media. The piperidine nitrogen is a tertiary amine, but its lone pair is partially delocalized into the electron-deficient pyridine ring, neutralizing its basicity and hydrogen-bond accepting capacity.
Solvation Mechanism
Because the molecule lacks hydrogen bond donors (no -OH or -NH groups) but possesses moderate polarizability and high dispersion characteristics, its solvation is primarily driven by van der Waals forces (dispersion) and dipole-dipole interactions .
Caption: Primary intermolecular forces dictating the solvation of the target compound.
Theoretical Prediction: Hansen Solubility Parameters (HSP)
Before empirical testing, solvent selection should be optimized using Hansen Solubility Parameters (HSP). HSP theory posits that the cohesive energy of a liquid is the sum of three distinct interactions: Dispersion (
While empirical HSP values for pyridine are established (
When the HSP "distance" (
Table 1: Predicted Solubility Profiles in Common Organic Solvents
| Solvent Class | Representative Solvent | Dielectric Constant ( | Predicted Solubility | Solvation Rationale |
| Halogenated | Dichloromethane (DCM) | 8.93 | Freely Soluble | Excellent HSP match; high |
| Ethers | Tetrahydrofuran (THF) | 7.52 | Freely Soluble | Strong dipole-dipole interactions; THF's |
| Aromatic | Toluene | 2.38 | Soluble | High dispersion forces ( |
| Esters | Ethyl Acetate (EtOAc) | 6.02 | Soluble | Moderate polarity matches the solute; good balance of dispersion and polar interactions. |
| Alcohols | Methanol (MeOH) | 32.7 | Sparingly Soluble | High |
| Aliphatic | Hexane | 1.89 | Sparingly Soluble |
Experimental Methodology: Thermodynamic Solubility Determination
To transition from theoretical prediction to empirical data, the Shake-Flask Method coupled with HPLC-UV is the undisputed gold standard for determining thermodynamic solubility[2][5]. Unlike kinetic solubility methods (which are prone to supersaturation artifacts), the shake-flask method guarantees that the system has reached true thermodynamic equilibrium between the solid crystal lattice and the solvated molecules[6][7].
The Self-Validating Protocol
The following protocol is designed to eliminate common experimental errors, such as temperature fluctuations and particulate contamination, ensuring absolute data integrity.
Step 1: Preparation of the Saturated System
-
Dispense a known volume (e.g., 2.0 mL) of the target organic solvent into a tightly sealed, chemically inert glass vial.
-
Incrementally add solid 3-chloro-2-(1-piperidinyl)pyridine until a visible, persistent suspension remains.
-
Causality Check: The presence of undissolved solid is the fundamental requirement for this assay. If the solid dissolves completely, the solution is merely concentrated, not saturated, and will yield a false-low solubility value[2].
-
Step 2: Isothermal Equilibration
-
Place the sealed vials in an orbital shaker equipped with precise temperature control (e.g., 25.0 ± 0.1 °C).
-
Agitate at 200 RPM for 24 to 48 hours.
-
Causality Check: Equilibrium time varies by solvent viscosity and solute lattice energy. 24 hours is generally sufficient for organic solvents, but a 48-hour time-point should be analyzed during method validation to confirm that a plateau in concentration has been reached[6].
-
Step 3: Isothermal Phase Separation (Critical Step)
-
Cease agitation and allow the suspension to settle for 2 hours at the exact equilibration temperature.
-
Carefully draw the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter.
-
Causality Check: The filter and syringe must be pre-equilibrated to the assay temperature. If the equipment is colder than the solution, the solubility limit drops, causing immediate micro-precipitation within the filter and artificially lowering the measured concentration. If the environment is warmer, solvent evaporation can cause supersaturation[2].
-
Step 4: Dilution and HPLC-UV Quantification
-
Immediately dilute the filtered aliquot by a known factor (e.g., 1:100) into the HPLC mobile phase (e.g., Acetonitrile:Water).
-
Causality Check: Immediate dilution prevents the solute from crystallizing out of the organic solvent upon standing.
-
-
Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve of the reference standard[2][7].
Caption: Thermodynamic solubility determination workflow via the shake-flask method.
Advanced Considerations for Drug Development
Temperature Dependence and the van 't Hoff Equation
Solubility is strictly temperature-dependent. For process chemistry (e.g., designing crystallization cooling curves), solubility must be measured across a temperature gradient (e.g., 5 °C, 25 °C, 50 °C). The relationship between the mole fraction solubility (
Where
Cosolvent Systems
If 3-chloro-2-(1-piperidinyl)pyridine requires formulation in a mixed solvent system, the solubility will not follow a simple linear interpolation between the two pure solvents. Synergistic solvation often occurs when a bi-solvent system perfectly matches the combined HSP sphere of the solute[1]. This is mathematically optimized by calculating the volume-fraction-weighted average of the individual solvent parameters.
Conclusion
The solubility of 3-chloro-2-(1-piperidinyl)pyridine in organic solvents is dictated by its lipophilic chloro substituent and the steric bulk of its piperidine ring, making it highly soluble in moderately polar, high-dispersion solvents like DCM, THF, and Toluene. By applying Hansen Solubility Parameters for predictive screening and strictly adhering to the isothermal shake-flask HPLC-UV methodology, researchers can generate highly reliable, thermodynamically sound solubility data critical for downstream chemical and pharmaceutical development.
References
-
Hansen Solubility Parameters — Biological Materials Source: ResearchGate URL:[Link]
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Source: Tabriz University of Medical Sciences URL:[Link]
-
Hansen Solubility Parameters: A User's Handbook, Second Edition Source: Kinam Park (CRC Press) URL:[Link]
-
Hansen Solubility Parameters 2000 Source: Kinam Park URL:[Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids Source: Accu Dyne Test URL:[Link]
-
Partition Coefficient: Shake Flask Method Source: ENFO URL:[Link]
-
A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry Source: PubMed (NIH) URL:[Link]
-
World Journal of Pharmaceutical Research: Solubility Determination by Shake Flask Method Source: AWS (WJPR) URL:[Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier Source: ACS Publications URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kinampark.com [kinampark.com]
- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 5. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety data sheet (SDS) for 3-Chloro-2-(1-piperidinyl)pyridine
An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-(1-piperidinyl)pyridine
This guide provides a comprehensive overview of the essential safety protocols and data for 3-Chloro-2-(1-piperidinyl)pyridine (CAS No. 66574-23-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind experimental choices and safety procedures. The information herein is synthesized from available data on structurally analogous compounds to ensure a conservative and robust approach to safety in the absence of a complete, dedicated SDS for this specific molecule.
Compound Identification and Physicochemical Properties
3-Chloro-2-(1-piperidinyl)pyridine is a substituted pyridine derivative. Understanding its physical and chemical properties is the foundation of safe handling. While comprehensive experimental data for this specific compound is limited, properties can be estimated based on related structures such as 3-chloropyridine and other piperidinyl-pyridines.[1][2][3]
Table 1: Physicochemical Properties of 3-Chloro-2-(1-piperidinyl)pyridine and Related Compounds
| Property | Value / Anticipated Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₃ClN₂ | [2] |
| Molecular Weight | 196.67 g/mol | [2] |
| Appearance | Colorless to yellow liquid or powder | Based on related compounds[1][2] |
| Odor | Unpleasant, pyridine-like | Based on pyridine derivatives[1][4] |
| Boiling Point | Estimated range: 150-200 °C | Extrapolated from similar structures[1] |
| Flash Point | Estimated range: 50-70 °C | Combustible liquid classification for related compounds[1][5] |
| Solubility | Slightly soluble in water; soluble in organic solvents | Typical for substituted pyridines[1][3] |
Note: Some data is derived from structurally similar compounds and should be treated as an estimation.
Hazard Identification and Toxicological Profile
Based on the GHS classifications of analogous compounds like 3-chloropyridine and other functionalized pyridines, 3-Chloro-2-(1-piperidinyl)pyridine should be handled as a hazardous substance.[1][5][6] The primary hazards are associated with its potential toxicity upon contact or ingestion and its irritant properties.[5] The pyridine moiety itself is known to be hepatotoxic, and chlorinated organic compounds can present a range of toxicological concerns.[4]
Table 2: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[6][7] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[5][6][7] |
Toxicological Insights: The toxicity profile is driven by two key structural features: the chlorinated pyridine ring and the piperidine substituent.
-
Chlorinated Pyridine: Compounds like 3-chloropyridine are known to be toxic and irritating to the skin, eyes, and respiratory system.[5] They can be absorbed dermally, making skin protection critical. Thermal decomposition may release highly toxic fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).[5]
-
Piperidine Moiety: While piperidine itself is a simpler structure, its presence can influence the overall lipophilicity and absorption characteristics of the molecule.
Given these factors, it is prudent to assume the compound may have potential for chronic health effects, and long-term exposure data is not widely available.[5]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. The fundamental principle is to minimize all potential routes of exposure—inhalation, dermal, and ocular.
Engineering Controls
-
Chemical Fume Hood: All handling of 3-Chloro-2-(1-piperidinyl)pyridine, including weighing and dilutions, must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[1]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[5]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a critical risk assessment step. The following diagram outlines the decision-making process for selecting appropriate PPE.
Diagram 1: PPE Selection Workflow
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US).[6] A face shield should be worn over goggles when there is a significant splash hazard.[5] | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin/Hand | Chemically resistant gloves (e.g., nitrile or neoprene).[1] A lab coat is mandatory. For larger quantities, a chemical-resistant apron is advised.[1] | Prevents dermal absorption, which is a significant route of exposure for related toxic compounds.[5] |
| Respiratory | All handling should occur in a fume hood. If exposure limits are at risk of being exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] | Protects against inhalation of vapors that may cause respiratory irritation.[5][6] |
Safe Handling and Storage Protocols
Adherence to a standardized workflow is critical to ensuring safety and experimental integrity.
General Handling Workflow
The following workflow must be followed for all routine handling of the compound.
Diagram 2: Standard Handling Workflow
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and certified.[1] Don all required PPE as outlined in Section 3.
-
Dispensing : Ground and secure containers when transferring the material to prevent static discharge.[5] Use only non-sparking tools.
-
Avoidance : Do not breathe vapors or mists.[1][5] Avoid all direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[6][8]
-
Post-Handling : Immediately after use, close all containers tightly.[5][8] Decontaminate the work area and all equipment.
-
Hygiene : Wash hands and face thoroughly after working with the substance.[5]
Storage Procedures
-
Container : Store in a tightly closed, properly labeled container.[1][5]
-
Location : Keep in a cool, dry, and well-ventilated area, preferably a locked cabinet designated for toxic compounds.[1][5]
-
Incompatibilities : Store away from heat, sparks, open flames, and other ignition sources.[1][9] Keep separate from incompatible materials such as strong oxidizing agents and strong acids.[1]
Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with the compound.
First Aid Measures
Immediate medical attention is required for all exposure incidents.[1][5]
Table 4: First Aid Protocols
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][6] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15-20 minutes.[1][5] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][10]
-
Hazards : The compound is a combustible liquid.[5] Thermal decomposition can produce toxic vapors, including NOx, HCl, and CO.[5] Vapors may be heavier than air and travel to an ignition source.[5]
-
Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5]
Accidental Release Measures
The following diagram outlines the logical flow for responding to a spill.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Chloro-2-(piperidin-4-yl)pyridine | CymitQuimica [cymitquimica.com]
- 3. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. echemi.com [echemi.com]
- 7. 3-chloro-2-(piperidin-4-yl)pyridine dihydrochloride | 1803608-41-4 [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide on the Isomers of Chloro-piperidinyl-pyridine Derivatives
Abstract
This technical guide provides a comprehensive overview of the isomerism of chloro-piperidinyl-pyridine derivatives, a class of compounds of significant interest in modern drug discovery. The narrative delves into the structural complexities, including constitutional isomerism and stereoisomerism, that define the pharmacological and toxicological profiles of these molecules. We will explore the causality behind experimental choices for isomer separation and characterization, presenting detailed protocols for state-of-the-art analytical techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the challenges associated with these structurally complex molecules and to adhere to stringent regulatory standards.
Introduction: The Significance of Isomeric Purity in Drug Development
Chloro-piperidinyl-pyridine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drug candidates across various therapeutic areas. Their structural arrangement, combining a pyridine ring, a piperidine ring, and a chlorine substituent, gives rise to a multitude of isomers. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1][2] These subtle structural differences can lead to profound variations in how a molecule interacts with biological systems.[3]
In drug development, one isomer (the eutomer) may exhibit the desired therapeutic effect, while another (the distomer) could be inactive, less active, or, in the worst-case scenario, responsible for adverse or toxic effects.[4] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of stereochemistry in pharmacology.[5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the detailed characterization of all stereoisomers in a new drug substance.[6][7][8][9] This guide provides the foundational knowledge and practical methodologies to address the isomeric complexity of chloro-piperidinyl-pyridine derivatives.
Deconstructing Isomerism in Chloro-piperidinyl-pyridine Derivatives
The isomeric landscape of these derivatives is multifaceted, encompassing both constitutional isomerism and stereoisomerism.
-
Constitutional (Structural) Isomerism: This arises from different connectivity of atoms. For a chloro-piperidinyl-pyridine, this includes:
-
Regioisomerism of the Chlorine Substituent: The chlorine atom can be attached to various positions on either the pyridine or the piperidine ring.
-
Regioisomerism of the Piperidinyl-Pyridine Linkage: The point of attachment between the two rings can vary.
-
-
Stereoisomerism: This occurs when molecules have the same connectivity but differ in the three-dimensional orientation of their atoms.[1]
-
Enantiomers: These are non-superimposable mirror images that arise from the presence of one or more chiral centers.[1] For instance, if the piperidine ring is substituted in a way that creates a chiral carbon, a pair of enantiomers will exist.
-
Diastereomers: These are stereoisomers that are not mirror images of each other.[1] They occur in molecules with multiple chiral centers. For example, a derivative with two chiral centers can exist as up to four diastereomers. Geometric isomers (cis/trans) are also a type of diastereomer.[7]
-
Caption: Types of isomerism in chloro-piperidinyl-pyridine derivatives.
Analytical Strategies for Isomer Separation and Characterization
A multi-pronged analytical approach is essential to separate, identify, and quantify the various isomers of chloro-piperidinyl-pyridine derivatives. Mass spectrometry alone is often insufficient as isomers typically have the same mass.[3] Therefore, it must be coupled with a separation technique like chromatography.
Chromatographic Techniques: The Workhorse of Isomer Separation
Chromatography is indispensable for resolving isomeric mixtures. The choice between techniques often depends on the specific properties of the isomers and the desired outcome (analytical vs. preparative scale).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for isomer separation.
-
Causality: For separating enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are particularly versatile for piperidine derivatives.[10] The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. For diastereomers and regioisomers, standard reversed-phase or normal-phase HPLC can often provide adequate separation.[11]
-
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, especially for chiral separations.[12]
-
Causality & Advantages: SFC utilizes supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. This allows for faster separations and reduced consumption of organic solvents, making it a "greener" and more cost-effective technique.[10] The selectivity in SFC can be complementary to HPLC, sometimes providing better resolution where HPLC fails.[13][14]
-
Table 1: Comparison of Chromatographic Techniques for Chiral Separation
| Feature | Chiral HPLC | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO2 |
| Analysis Speed | Moderate to Fast | Very Fast[10] |
| Solvent Consumption | High | Low[10] |
| Resolution | High | High, often complementary to HPLC |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Environmental Impact | Higher | Lower ("Green" Chemistry) |
Spectroscopic Techniques: The Key to Structural Elucidation
Once isomers are separated, spectroscopic methods are employed for their definitive structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for distinguishing constitutional isomers, such as regioisomers.[2][15]
-
Causality: The chemical shift and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment.[16] Different substitution patterns on the pyridine or piperidine rings will result in unique NMR spectra, allowing for unambiguous identification.[2] Two-dimensional NMR techniques like COSY and HSQC can further confirm atomic connectivity.[15] For enantiomers, which have identical NMR spectra under standard conditions, chiral shift reagents may be required to induce separation of signals.[6]
-
-
Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, which is a critical piece of information required by regulatory agencies.[6]
Caption: A typical workflow for isomer separation and analysis.
Experimental Protocol: Chiral HPLC Method for Enantiomeric Separation
This section provides a self-validating protocol for the separation of enantiomers of a hypothetical chloro-piperidinyl-pyridine derivative.
Objective: To develop and validate a robust chiral HPLC method to separate and quantify the R- and S-enantiomers.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Hexane/Ethanol (80:20, v/v)
-
Sample: 1 mg/mL solution of the racemic chloro-piperidinyl-pyridine derivative in mobile phase.
Methodology:
-
System Preparation:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C.
-
-
System Suitability Test (SST):
-
Inject the racemic sample (10 µL).
-
The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is > 1.5.
-
Calculate the tailing factor for each peak; it should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject the sample to be analyzed (10 µL).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
-
Data Interpretation:
-
Identify the peaks corresponding to the R- and S-enantiomers based on their retention times (requires a reference standard for absolute assignment).
-
Calculate the percentage of each enantiomer based on the peak area.
-
Trustworthiness: This protocol is self-validating through the inclusion of the SST. The resolution criterion ensures that the separation is adequate for accurate quantification, while the tailing factor monitors peak shape, which can impact integration accuracy.
Impact on Drug Development and Regulatory Considerations
The isomeric composition of a drug candidate has profound implications throughout its development lifecycle.
-
Pharmacology and Toxicology: As previously mentioned, different isomers can have distinct pharmacological and toxicological profiles.[3][17] Early-stage evaluation of the individual isomers is crucial to identify the eutomer and to understand any potential safety liabilities associated with the distomer(s).[7]
-
Pharmacokinetics: Isomers can be absorbed, distributed, metabolized, and excreted differently by the body.[3][7] This can lead to different plasma concentrations and durations of action, impacting efficacy and safety.
-
Regulatory Scrutiny: The FDA's 1992 policy statement on stereoisomeric drugs was a landmark, establishing that single enantiomers and racemates require distinct evaluations.[5][7][8] Manufacturers must justify their choice to develop a single isomer or a mixture and must have stereochemically specific analytical methods in place for quality control.[7]
Conclusion
The successful development of chloro-piperidinyl-pyridine derivatives hinges on a thorough understanding and characterization of their isomers. The structural nuances of these molecules demand a sophisticated analytical strategy, combining high-resolution chromatographic separation with definitive spectroscopic identification. By applying the principles and protocols outlined in this guide, researchers can navigate the complexities of isomerism, ensuring the development of safe, effective, and regulatory-compliant drug candidates. The causality-driven approach to method selection—choosing HPLC for its robustness, SFC for its speed and green credentials, and NMR for its unparalleled structural elucidation power—forms the bedrock of a sound scientific investigation into this important class of pharmaceutical compounds.
References
- Regulatory Considerations in Drug Development of Stereoisomers. (n.d.). Request PDF.
- Effects of Stereoisomers on Drug Activity. (2021, June 21). Biomedical Science and Clinical Research.
- The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025, August 1). Patsnap Eureka.
- The FDA perspective on the development of stereoisomers. (n.d.). PubMed.
- Development of New Stereoisomeric Drugs May 1992. (1992, May 1). FDA.
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (n.d.). Benchchem.
- Bioanalytical Method Development: Isomers. (2024, October 18). BioPharma Services.
- Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025, May 11). Chiralpedia.
- The Molecular Grammar of Medicines: Isomerism, Chirality, and Stereochemical Relationships Explained. (2025, November 7). Chiralpedia.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). Benchchem.
- FDA's policy statement for the development of new stereoisomeric drugs. (1992). Semantic Scholar.
- Chiral Separation Using SFC and HPLC. (n.d.). LabRulez LCMS.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Amgen.
- Scheme 1. General strategy for the synthesis of piperidine derivatives... (n.d.). ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.
- New Study Outlines on SFC Technique for Chiral Bioanalysis. (2025, February 24). LCGC International.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). White Rose Research Online.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.
Sources
- 1. 🧭 The Molecular Grammar of Medicines: Isomerism, Chirality, and Stereochemical Relationships Explained – Chiralpedia [chiralpedia.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. shimadzu.com [shimadzu.com]
- 15. news-medical.net [news-medical.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
Comprehensive Physicochemical Profiling of 3-Chloro-2-(1-piperidinyl)pyridine: Phase Transition Thermodynamics and Analytical Methodologies
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary and Structural Context
In the development of neuroactive pharmaceutical libraries and kinase inhibitors, 2-amino-3-halopyridine derivatives serve as highly privileged synthetic scaffolds. Among these, 3-Chloro-2-(1-piperidinyl)pyridine (CAS: 282723-20-0) is a critical intermediate. For process chemists, understanding the exact phase transition temperatures—specifically the boiling point (BP) and melting point (MP)—is non-negotiable for optimizing cross-coupling reactions, distillation-based purifications, and formulation stability.
This whitepaper provides an in-depth technical analysis of the thermodynamic causality governing the melting and boiling points of 3-Chloro-2-(1-piperidinyl)pyridine, alongside field-proven, self-validating experimental protocols for their precise determination.
Structural Dynamics and Thermodynamic Causality
The physicochemical behavior of 3-Chloro-2-(1-piperidinyl)pyridine is dictated by the interplay between intermolecular dispersion forces and intramolecular steric hindrance.
Causality of the Melting Point (MP)
The melting point of a crystalline solid is fundamentally driven by lattice energy and molecular coplanarity. In 3-Chloro-2-(1-piperidinyl)pyridine, the bulky piperidine ring at the C2 position experiences severe steric clashing with the highly electronegative chlorine atom at the C3 position.
-
Thermodynamic Consequence: This ortho-steric clash forces the piperidine ring out of coplanarity with the pyridine aromatic system. The resulting "twisted" conformation disrupts optimal crystal packing, significantly lowering the lattice energy. Consequently, the compound exhibits a depressed melting point, typically presenting as a viscous oil or a low-melting solid (~35–45 °C) at room temperature.
Causality of the Boiling Point (BP)
Conversely, the boiling point is governed by the energy required to overcome intermolecular forces in the liquid phase. The molecular weight of 196.68 g/mol , combined with the polarizability of the chlorine atom and the nitrogen lone pairs, generates substantial London dispersion forces and dipole-dipole interactions.
-
Thermodynamic Consequence: Predictive cheminformatics models place the boiling point of this scaffold at approximately 318.1 ± 27.0 °C at standard atmospheric pressure (760 mmHg)[1]. However, heating a halogenated heterocycle to >300 °C risks thermal degradation (dehalogenation or ring cleavage), necessitating specialized analytical techniques like micro-ebulliometry or Thermogravimetric Analysis (TGA) under reduced pressure[2].
Figure 1: Thermodynamic causality of steric hindrance on the phase transitions of 3-Chloro-2-(1-piperidinyl)pyridine.
Quantitative Data Summary
The following table synthesizes the structural and thermodynamic parameters of the compound, serving as a baseline for analytical calibration.
| Physicochemical Property | Value / Estimate | Analytical Source / Method |
| Chemical Name | 3-Chloro-2-(1-piperidinyl)pyridine | IUPAC Nomenclature |
| CAS Registry Number | 282723-20-0 | Chemical Databases[1] |
| Molecular Formula | C10H13ClN2 | Elemental Analysis |
| Molecular Weight | 196.68 g/mol | Calculated |
| Predicted Boiling Point | 318.1 ± 27.0 °C (at 760 mmHg) | Predictive Models / TGA Extrapolation[1] |
| Predicted Melting Point | ~35 – 45 °C | DSC / Structural Analogy |
| Physical State (at 25 °C) | Viscous oil / Low-melting solid | Empirical Observation |
Experimental Protocols for Phase Transition Analysis
To ensure scientific integrity, the determination of BP and MP must be treated as a self-validating system. Relying on simple capillary tubes for a low-melting, high-boiling halogenated compound introduces unacceptable margins of error. We mandate the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a highly precise method that measures the heat capacity and the exact temperature at which a material absorbs heat to transition from solid to liquid, providing a definitive melting temperature (
Step-by-Step Methodology:
-
Sample Preparation: Weigh 1.5 to 3.0 mg of crystallized 3-Chloro-2-(1-piperidinyl)pyridine into a standard aluminum DSC pan.
-
Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Hermetic sealing prevents the premature volatilization of any residual solvent or the piperidine moiety, which would artificially alter the endothermic melting peak.
-
Atmospheric Control: Place the sample and an empty reference pan into the DSC cell. Initiate a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal ramp[3].
-
Thermal Ramping: Cool the cell to 0 °C to ensure the sample is fully solidified. Initiate a heating ramp of 10 °C/min up to 100 °C.
-
Data Integration: The melting point is identified not by the peak maximum, but by the extrapolated onset temperature of the endothermic peak. This provides the true thermodynamic melting point, independent of sample mass.
Protocol B: Boiling Point Determination via Thermogravimetric Analysis (TGA)
Because the predicted boiling point exceeds 300 °C[1], heating the compound to a boil at atmospheric pressure will likely cause thermal decomposition. TGA allows for the rapid measurement of boiling points by tracking mass loss under reduced pressure, which is then extrapolated to normal atmospheric pressure[2].
Step-by-Step Methodology:
-
Sample Loading: Deposit 7 to 10 mg of the liquid/melted sample into a platinum or alumina TGA crucible[2].
-
Vacuum Application: Seal the TGA furnace and reduce the internal pressure to a precise vacuum level (e.g., 50 mmHg). Causality: Lowering the pressure depresses the boiling point, allowing the compound to vaporize well below its thermal decomposition threshold.
-
Dynamic Heating: Apply a heating rate of 5 °C/min. The instrument will record a sharp drop in mass as the compound transitions to the vapor phase. The onset of this mass-loss step is recorded as the boiling point at the applied pressure[2].
-
Clausius-Clapeyron Extrapolation (Self-Validation): Repeat the experiment at three different reduced pressures (e.g., 25, 50, and 100 mmHg). Plot the natural log of the pressure (
) against the inverse of the boiling temperature ( ). Use the Clausius-Clapeyron equation to extrapolate the linear regression to 760 mmHg, yielding the true, non-degraded atmospheric boiling point.
Figure 2: Self-validating experimental workflow for determining precise phase transition temperatures.
References
-
[3] CureFFI.org. "Differential scanning calorimetry". CureFFI. Available at:[Link]
-
[2] ResearchGate. "Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides". ResearchGate. Available at:[Link]
Sources
Methodological & Application
Using 3-Chloro-2-(1-piperidinyl)pyridine as a pharmaceutical intermediate
Application Note: 3-Chloro-2-(1-piperidinyl)pyridine in Advanced Pharmaceutical Synthesis
Executive Summary & Chemical Profile
3-Chloro-2-(1-piperidinyl)pyridine (CAS 282723-20-0) is a highly versatile, halogenated heterocyclic building block used extensively in modern drug discovery[1]. Featuring a piperidine ring at the C2 position and a chlorine atom at the C3 position, this intermediate provides a dual-advantage scaffold:
-
Pharmacophoric Relevance: The 2-piperidino-pyridine motif acts as a metabolically stable bioisostere for basic amines, frequently utilized in central nervous system (CNS) agents, GPCR ligands, and potent kinase inhibitors (such as those targeting the IκB kinase (IKK) complex)[2].
-
Synthetic Tractability: The C3-chlorine serves as a precise, late-stage functionalization handle for transition-metal-catalyzed cross-coupling reactions, allowing rapid diversification of chemical libraries.
Chemical Profile:
-
Molecular Formula: C₁₀H₁₃ClN₂
-
Molecular Weight: 196.68 g/mol
-
Appearance: Pale yellow to off-white solid/viscous oil.
Mechanistic Rationale: Overcoming Electronic Deactivation
Functionalizing the C3 position of 3-chloro-2-(1-piperidinyl)pyridine presents a specific mechanistic challenge. The piperidine ring at C2 acts as a strong electron-donating group (EDG) via resonance from the nitrogen lone pair into the pyridine ring. This electron density significantly strengthens the C3–Cl bond, rendering it highly resistant to oxidative addition by standard palladium catalysts (e.g., Pd(PPh₃)₄).
To overcome this high activation barrier, the use of bulky, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)—is mandatory[3].
-
Electronic Causality: The electron-rich dicyclohexylphosphine moiety of XPhos increases the electron density on the palladium center, accelerating the oxidative addition into the deactivated C–Cl bond[3].
-
Steric Causality: The bulky triisopropylbiphenyl backbone facilitates the formation of the highly active monoligated Pd(0)L₁ species and accelerates the final reductive elimination step, preventing the catalyst from resting in stable but inactive palladacycle states[3].
-
Precatalyst Selection: Utilizing Buchwald Second Generation (G2) or Third Generation (G3) precatalysts (e.g., XPhos Pd G2) ensures rapid, quantitative generation of the active Pd(0) species under mild basic conditions, avoiding the need for harsh reductants[4].
Quantitative Data: Cross-Coupling Optimization
The table below summarizes the optimization of the Suzuki-Miyaura coupling of 3-chloro-2-(1-piperidinyl)pyridine with a standard arylboronic acid, demonstrating the necessity of the XPhos G2 system.
| Catalyst System (mol%) | Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(OAc)₂ (5%) | PPh₃ | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | < 5% | Complete failure; C-Cl bond too deactivated for PPh₃. |
| Pd₂(dba)₃ (2.5%) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 42% | Moderate conversion; competing protodeboronation observed. |
| XPhos Pd G2 (2%) | XPhos | K₃PO₄ | THF/H₂O (10:1) | 80 | 94% | Optimal; rapid oxidative addition, clean impurity profile. |
| tBuBrettPhos Pd G3 (2%) | tBuBrettPhos | NaOtBu | Toluene | 100 | 12% | Poor yield for Suzuki; ligand is better suited for amination. |
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C3 Arylation)
Objective: Synthesize 3-aryl-2-(1-piperidinyl)pyridine derivatives for kinase inhibitor screening.
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk flask, combine 3-chloro-2-(1-piperidinyl)pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv, 2 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Addition & Degassing (Critical Step): Add a solvent mixture of THF and H₂O (10:1 v/v, 0.2 M). Causality: Water is strictly required to convert the boronic acid into the reactive boronate complex, facilitating transmetalation. Immediately sparge the mixture with N₂ gas for 15 minutes. Causality: Molecular oxygen will irreversibly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
Heating & Agitation: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 197.1 [M+H]⁺) disappears, replaced by the product mass.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Causality: Brine removes the THF and residual inorganic salts, partitioning the highly lipophilic product entirely into the organic phase. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C3 Amination)
Objective: Synthesize 2,3-diaminopyridine derivatives for GPCR targeting.
Step-by-Step Methodology:
-
Reaction Assembly: Combine 3-chloro-2-(1-piperidinyl)pyridine (1.0 equiv), a primary amine (1.5 equiv), tBuBrettPhos Pd G3 (0.02 equiv)[4], and NaOtBu (1.5 equiv) in a dry vial.
-
Degassing: Add anhydrous Toluene (0.2 M). Sparge with N₂ for 15 minutes.
-
Heating: Heat at 100 °C for 12 hours.
-
Validation: Analyze via TLC (UV 254 nm). The highly fluorescent amine product will appear at a lower Rf than the starting chloride.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with DCM, dry, and purify via reverse-phase chromatography if basic amine tailing occurs on silica.
Visualizations
Synthetic workflow for functionalizing 3-Chloro-2-(1-piperidinyl)pyridine via Pd-catalysis.
Pharmacological mechanism of synthesized 2-piperidinylpyridine derivatives as kinase inhibitors.
References
-
Title: Novel compounds (WO2003010158A1) Source: Google Patents URL: 2]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Center for Biotechnology Information (PMC) URL: [Link]3]
-
Title: Buchwald precatalysts G2 and G3 Source: Johnson Matthey URL: [Link]4]
Sources
- 1. guidechem.com [guidechem.com]
- 2. WO2003010158A1 - Novel compounds - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
Application Note: Regioselective N-Arylation of Piperidine with 2,3-Dichloropyridine
Introduction & Significance
2,3-Dichloropyridine is a privileged building block in medicinal chemistry, frequently utilized to construct complex heterocycles, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. The functionalization of this scaffold via C-N bond formation with cyclic secondary amines, such as piperidine, is a critical transformation in drug discovery[2]. This application note details the mechanistic rationale, optimized protocols, and analytical validation for the regioselective N-arylation of 2,3-dichloropyridine with piperidine to yield 3-chloro-2-(piperidin-1-yl)pyridine.
Mechanistic Causality: Why SNAr over Transition-Metal Catalysis?
While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the inherent electronic properties of 2,3-dichloropyridine make it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) without the need for expensive palladium catalysts or phosphine ligands[3].
-
Regioselectivity (C2 vs. C3): The pyridine nitrogen exerts a strong electron-withdrawing effect via both induction and resonance. When piperidine attacks the C2 position, the resulting negative charge in the Meisenheimer intermediate is directly delocalized onto the electronegative pyridine nitrogen, significantly lowering the activation energy[4]. Conversely, attack at the C3 position does not allow for this direct resonance stabilization. As a result, SNAr proceeds with near-perfect regioselectivity for the C2 position[5].
-
Causality of Reagent Choice: Piperidine is a highly nucleophilic secondary aliphatic amine. When paired with the highly electrophilic C2 position of 2,3-dichloropyridine, the reaction proceeds smoothly under thermal conditions[6]. Eliminating transition metals not only reduces cost but also prevents heavy metal contamination in late-stage active pharmaceutical ingredients (APIs).
Reaction Pathway Visualization
Mechanistic pathway of the regioselective SNAr of 2,3-dichloropyridine with piperidine.
Quantitative Data & Optimization
To establish a self-validating optimization system, various conditions were evaluated. The data below summarizes the impact of solvent, base, and heating modality on the yield and regioselectivity of the N-arylation.
| Method | Solvent | Base | Temperature | Time | Yield (%) | Regioselectivity (C2:C3) |
| Thermal SNAr (Standard) | DMF | K₂CO₃ (2.0 eq) | 100 °C | 12 h | 85% | >99:1 |
| Protic Solvent | EtOH | Et₃N (2.0 eq) | 80 °C (Reflux) | 18 h | 70% | >99:1 |
| Microwave-Assisted | Neat | None (Excess Amine) | 120 °C | 30 min | 92% | >99:1 |
| Pd-Catalyzed (Comparative) | Dioxane | Cs₂CO₃ / Pd₂(dba)₃ | 100 °C | 8 h | 88% | 95:5 |
Note: Microwave-assisted neat conditions provide the highest atom economy and fastest kinetics, while the standard thermal SNAr in DMF offers the most scalable approach for multi-gram synthesis.
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring the specific mass-to-charge ratio (m/z) and isotopic splitting patterns, researchers can confidently verify the success of the transformation.
Protocol A: Scalable Thermal SNAr (Standard Method)
Objective: Synthesize 3-chloro-2-(piperidin-1-yl)pyridine using standard laboratory glassware.
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyridine (1.0 eq, 10.0 mmol, 1.48 g) and anhydrous DMF (15 mL).
-
Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq, 20.0 mmol, 2.76 g) followed by piperidine (1.2 eq, 12.0 mmol, 1.19 mL). The K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
-
Reaction: Attach a reflux condenser and heat the heterogeneous mixture to 100 °C under a nitrogen atmosphere for 12 hours.
-
Monitoring (Self-Validation): Monitor the reaction via LC-MS. The starting material (2,3-dichloropyridine) will disappear, and a new peak corresponding to the product will emerge. Validation Checkpoint: Look for the product mass [M+H]⁺ = 197.1. The presence of a 3:1 isotopic pattern confirms the retention of the C3 chlorine atom.
-
Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into ice-water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the pure product as a pale yellow oil.
Protocol B: Microwave-Assisted Catalyst-Free SNAr ( Rapid/Green Method)
Objective: Rapid synthesis utilizing excess amine as both nucleophile and solvent.
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2,3-dichloropyridine (1.0 eq, 2.0 mmol, 296 mg).
-
Reagent Addition: Add piperidine (5.0 eq, 10.0 mmol, 0.99 mL). No additional solvent or base is required; the excess piperidine acts as the solvent and the acid scavenger.
-
Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 120 °C for 30 minutes.
-
Workup & Purification: Transfer the mixture to a round-bottom flask and remove the excess piperidine in vacuo. Dissolve the crude residue in dichloromethane (20 mL), wash with saturated aqueous NaHCO₃ (10 mL), dry over Na₂SO₄, and concentrate. The crude product is often >95% pure by NMR but can be filtered through a short pad of silica if necessary.
Analytical Signatures for Product Verification
To ensure trustworthiness and scientific integrity, the isolated compound must be verified against these analytical benchmarks:
-
¹H NMR (400 MHz, CDCl₃): The diagnostic shift is the pyridine proton at the C6 position (ortho to the nitrogen). In the product, this proton typically appears as a doublet of doublets (dd) around δ 8.15 ppm. The piperidine α-protons will appear as a broad multiplet around δ 3.20–3.30 ppm, integrating for 4 protons.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₃ClN₂ [M+H]⁺: 197.08. Found: 197.1. The distinct 3:1 height ratio of the m/z 197 and 199 peaks is the definitive signature of a mono-chlorinated species, proving that only one chlorine (at C2) was displaced[7].
References
1.[6] PrepChem, "Synthesis of 4-acetamido-2-(3-chloropyridyl)piperidine", 6 2.[1] BenchChem, "Application Notes and Protocols: 2,3-Dichloropyridine as a Versatile Precursor for Medicinal Chemistry Scaffolds", 1 3.[7] The Royal Society of Chemistry, "Table of Contents", 7 4.[2] ACS Publications, "Mechanistic Investigations and Substrate Scope Evaluation of Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines", 2 5.[3] BenchChem, "An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine", 3 6.[4] BenchChem, "An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine",4 7.[5] BenchChem, "Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions", 5
Sources
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Chloro-2-(1-piperidinyl)pyridine
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern medicinal chemistry. However, the functionalization of highly specific heteroaryl scaffolds, such as 3-chloro-2-(1-piperidinyl)pyridine , presents severe synthetic bottlenecks. This substrate is notoriously recalcitrant due to a combination of electronic deactivation, steric hindrance, and competitive catalyst chelation[1].
This application note provides a comprehensive, self-validating methodological guide for researchers and drug development professionals. By leveraging advanced dialkylbiaryl phosphine (Buchwald) ligands, we detail the mechanistic causality behind catalyst selection and provide highly optimized, step-by-step protocols to achieve quantitative yields with this challenging building block.
Mechanistic Insights & Substrate Analysis
To successfully couple 3-chloro-2-(1-piperidinyl)pyridine, one must first understand the chemical forces resisting the transformation. Standard palladium catalysts (e.g.,
-
Electronic Deactivation (+M Effect): The rate-limiting step in the Suzuki-Miyaura cycle for aryl chlorides is the oxidative addition of
into the C-Cl bond. The piperidine nitrogen at the 2-position donates electron density into the pyridine ring via resonance. This renders the adjacent 3-chloro position highly electron-rich, drastically increasing the activation energy barrier for palladium insertion[1]. -
Catalyst Poisoning via Chelation: The substrate possesses two Lewis basic sites in close proximity: the pyridine nitrogen and the piperidine nitrogen. Together, they can act as a bidentate ligand, trapping the palladium center in a stable, off-cycle palladacycle and halting catalysis[2].
-
Steric Hindrance: The bulky 1-piperidinyl group physically shields the ortho C-Cl bond, restricting the approach of the palladium-ligand complex.
To overcome these barriers, the catalytic system must employ highly active, sterically demanding ligands. Dialkylbiaryl phosphines, such as XPhos and SPhos , are strictly required[3]. The electron-rich dicyclohexylphosphine moiety forces electron density onto the palladium, accelerating oxidative addition into the deactivated C-Cl bond[4]. Simultaneously, the extreme steric bulk of the ligand's biaryl backbone prevents the substrate's nitrogen atoms from coordinating to the metal, effectively eliminating catalyst poisoning[2].
Fig 1. Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.
Catalyst & Ligand Selection Rationale
The choice of ligand dictates the success of the reaction. By maximizing the concentration of the active monoligated
Fig 2. Decision matrix for selecting optimal Buchwald ligands based on boronic acid sterics.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields for the coupling of 3-chloro-2-(1-piperidinyl)pyridine with a standard arylboronic acid.
| Entry | Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | None | Toluene / | 100 | < 5% | Catalyst poisoning via N-chelation; poor oxidative addition into deactivated C-Cl bond. | ||
| 2 | None | Dioxane / | 100 | 15% | Bidentate ligand is too rigid; struggles to overcome the activation barrier of the C-Cl bond. | ||
| 3 | SPhos (8 mol%) | Dioxane / | 100 | 82% | Good conversion; highly active monoligated species formed, though slight steric clash exists. | ||
| 4 | XPhos (8 mol%) | Dioxane / | 100 | > 95% | Optimal; extreme bulk prevents substrate chelation, highly active |
Experimental Protocol: XPhos-Mediated Coupling
This protocol is designed as a self-validating system. Visual cues (color changes) and strict environmental controls ensure reproducibility.
Materials & Reagents
-
Aryl Halide: 3-Chloro-2-(1-piperidinyl)pyridine (1.0 equiv, 1.0 mmol)
-
Boronic Acid: Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Catalyst:
(0.02 equiv, 2 mol% complex = 4 mol% Pd) -
Ligand: XPhos (0.08 equiv, 8 mol%) (Maintains a 2:1 Ligand-to-Pd ratio to ensure stability)
-
Base:
(3.0 equiv, 3.0 mmol) -
Solvents: 1,4-Dioxane and Ultra-pure
(4:1 v/v ratio, 5 mL total)
Step-by-Step Methodology
-
Solid Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-chloro-2-(1-piperidinyl)pyridine (if solid), the arylboronic acid, and
. -
Atmospheric Purging: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, killing the active catalyst).
-
Catalyst Introduction: Briefly open the tube under a positive flow of Argon and add
and XPhos. Re-seal and purge with Argon for an additional 2 minutes. -
Solvent Addition: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and
. Sparge the solvent mixture with Argon for 30 minutes. Add 5 mL of this degassed solvent to the Schlenk tube via syringe. (Causality: Water is essential to dissolve the phosphate base and generate the reactive boronate complex required for transmetalation). -
Reaction Execution: Replace the septum with a Teflon-lined screw cap under Argon flow. Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 12–16 hours.
-
Self-Validation Check: The mixture should transition from dark purple/black (
) to a homogenous pale yellow or orange solution, indicating the successful formation of the active species.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 × 10 mL). (Causality: Brine effectively removes the highly polar inorganic salts and residual boronic acid byproducts).
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.
Troubleshooting & Optimization Guide
-
Issue: Extensive Protodeboronation of the Boronic Acid
-
Symptom: LC-MS shows high consumption of boronic acid but low product yield; unreacted aryl chloride remains.
-
Solution: Protodeboronation is accelerated by heat and strong aqueous bases. Lower the reaction temperature to 80 °C and switch the base from
to milder . Alternatively, add the boronic acid in portions over 2 hours.
-
-
Issue: Formation of Palladium Black
-
Symptom: The reaction mixture turns pitch black with a fine precipitate shortly after heating; conversion stalls.
-
Solution: This indicates catalyst decomposition due to oxygen ingress or an insufficient ligand-to-palladium ratio. Ensure rigorous solvent sparging and slightly increase the XPhos loading to 10 mol%.
-
-
Issue: Homocoupling of the Boronic Acid
-
Symptom: High levels of the symmetric biaryl (Ar'-Ar') are observed.
-
Solution: Homocoupling is an oxidative process driven by trace oxygen. Ensure strict anaerobic conditions. If the issue persists, reduce the base equivalents to 2.0.
-
References
Sources
Scalable Synthesis Methods for 3-Chloro-2-(1-piperidinyl)pyridine: Protocols and Mechanistic Insights
The compound 2,3-dichloropyridine is a cornerstone precursor in medicinal chemistry, utilized extensively in the synthesis of complex heterocyclic scaffolds such as non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine) and PIM-1 kinase inhibitors[1]. One of its most valuable functionalized derivatives is 3-chloro-2-(1-piperidinyl)pyridine , a critical intermediate in drug discovery and agrochemical development.
This application note provides an in-depth, authoritative guide to the scalable synthesis of 3-chloro-2-(1-piperidinyl)pyridine. By examining the mechanistic causality behind regioselective amination, we present two self-validating experimental protocols: a highly scalable, catalyst-free Nucleophilic Aromatic Substitution (SNAr) and a milder Palladium-catalyzed Buchwald-Hartwig cross-coupling.
Mechanistic Causality: The Regioselectivity of 2,3-Dichloropyridine
When functionalizing 2,3-dichloropyridine, the primary challenge is achieving absolute regioselectivity. The two chlorine atoms at the C2 and C3 positions exist in vastly different electronic environments[1].
The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This creates a significant partial positive charge (
When exposed to a strong secondary amine like piperidine, the reaction proceeds exclusively at the C2 position via an SNAr mechanism. The nucleophile attacks the C2 carbon, disrupting aromaticity to form a negatively charged, resonance-stabilized Meisenheimer complex. The rapid expulsion of the chloride ion restores aromaticity, yielding the 2-substituted product exclusively.
Caption: SNAr mechanism for the regioselective synthesis of 3-chloro-2-(1-piperidinyl)pyridine.
For substrates where high temperatures are detrimental, Palladium-catalyzed amination (Buchwald-Hartwig) offers an alternative[2]. In this pathway, the oxidative addition of the Pd(0) species is kinetically favored at the more polarized C2–Cl bond, ensuring the same regiochemical outcome under milder conditions.
Comparative Data: Method Selection
The choice of synthesis method depends heavily on the scale, budget, and available infrastructure. The table below summarizes the quantitative and operational metrics for both approaches.
| Parameter | Protocol A: Catalyst-Free SNAr | Protocol B: Buchwald-Hartwig Amination |
| Primary Mechanism | Addition-Elimination (Meisenheimer) | Pd-Catalyzed Cross-Coupling |
| Typical Yield | 80 – 88% | 85 – 95% |
| Temperature | 110 °C – 130 °C | 80 °C – 100 °C |
| Reaction Time | 12 – 18 hours | 6 – 8 hours |
| Reagent Cost | Very Low (Bulk solvents/amines) | High (Pd catalysts, phosphine ligands) |
| Scalability | Excellent (Multi-kilogram scale) | Moderate (Requires metal scavenging) |
| Best Suited For | Industrial scale-up, robust intermediates | Sensitive functional groups, rapid SAR |
Protocol A: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol is optimized for multi-gram to kilogram scale-up. It leverages the inherent nucleophilicity of piperidine and the electrophilicity of the C2 position, eliminating the need for expensive transition metal catalysts[3].
Experimental Rationale
The use of 2.5 to 3.0 equivalents of piperidine is deliberate. While 1.0 equivalent acts as the nucleophile, the excess serves as an in situ acid scavenger for the generated hydrochloric acid. This prevents the protonation of the pyridine nitrogen, a side reaction that would deactivate the ring and stall the SNAr process. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and ability to stabilize the polar Meisenheimer transition state.
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry, 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyridine (14.8 g, 100 mmol) and anhydrous DMF (100 mL).
-
Reagent Addition: Slowly add piperidine (25.5 g, 300 mmol, 3.0 equiv) to the stirring solution at room temperature. A slight exotherm may be observed.
-
Thermal Activation: Heat the reaction mixture to 110 °C using an oil bath. Maintain vigorous stirring for 14 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The starting material (
) should completely disappear, replaced by a new, highly UV-active spot ( ). -
Aqueous Quench & Precipitation: Cool the mixture to room temperature. Slowly pour the reaction mixture into 400 mL of vigorously stirred ice-cold distilled water. The product will precipitate as an off-white solid, while the excess piperidine hydrochloride and DMF remain highly soluble in the aqueous phase.
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (
mL) to remove trace DMF. -
Purification: Recrystallize the crude solid from hot ethanol or heptane. Dry the purified product in a vacuum oven at 45 °C to a constant weight.
Caption: Scalable downstream processing workflow for the catalyst-free SNAr synthesis.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
For scenarios where the SNAr conditions (110 °C, strong nucleophile) are too harsh, or when applying this methodology to more complex, base-sensitive dichloropyridine derivatives, a Pd-catalyzed approach is required[2].
Experimental Rationale
This protocol utilizes Pd(OAc)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Add 2,3-dichloropyridine (1.48 g, 10 mmol), Pd(OAc)
(45 mg, 0.2 mmol, 2 mol%), BINAP (124 mg, 0.2 mmol, 2 mol%), and Cs CO (6.5 g, 20 mmol, 2.0 equiv). -
Solvent & Amine Addition: Add anhydrous, degassed Toluene (30 mL) followed by piperidine (1.02 g, 12 mmol, 1.2 equiv) via syringe.
-
Catalytic Cycle: Heat the sealed flask to 90 °C for 8 hours. The solution will typically transition from a reddish-brown to a dark, homogenous mixture as the catalytic cycle progresses.
-
Workup & Metal Scavenging: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the entire mixture through a pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (
mL). -
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield the pure 3-chloro-2-(1-piperidinyl)pyridine.
References
-
Synthesis of 4-acetamido-2-(3-chloropyridyl)piperidine PrepChem URL:[Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines Tetrahedron, 57(32), 7027-7034 (2001) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Reactions Involving 2,3-Dichloropyridine
Welcome to the technical support center for handling reaction mixtures containing 2,3-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions for the removal of unreacted 2,3-dichloropyridine. We will explore the "why" behind each technique, ensuring you can adapt these principles to your unique experimental context.
Troubleshooting Guide: Isolating Your Product
This section addresses specific, common challenges encountered during the purification of reaction mixtures containing residual 2,3-dichloropyridine.
Question 1: My desired product is a neutral or acidic organic compound, and my crude mixture shows a significant amount of starting 2,3-dichloropyridine. How can I efficiently remove it?
This is a frequent scenario, and the most effective method leverages the fundamental chemical properties of the pyridine ring. The nitrogen atom in 2,3-dichloropyridine has a lone pair of electrons, rendering it weakly basic. This basicity is the key to a straightforward separation from non-basic products.
Core Strategy: Acid-Base Liquid-Liquid Extraction
By washing your organic reaction mixture with an aqueous acid solution (e.g., 1M HCl), you can protonate the 2,3-dichloropyridine. This forms a water-soluble hydrochloride salt, which will partition into the aqueous phase, effectively "pulling" it out of the organic layer containing your desired compound.
Experimental Protocol: Acidic Extraction Workflow
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, toluene).
-
Initial Wash (Optional but Recommended): Perform a preliminary wash with water or brine to remove any highly water-soluble impurities.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and invert it gently several times, making sure to vent frequently to release any pressure buildup. Vigorous shaking can lead to emulsions.
-
Separation: Allow the layers to separate fully. The protonated 2,3-dichloropyridine hydrochloride will be in the upper aqueous layer (if using DCM) or the lower aqueous layer (if using a less dense solvent like ethyl acetate).
-
Drain and Repeat: Drain the aqueous layer. To ensure complete removal, repeat the acidic wash (steps 3-5) one or two more times. Monitor the removal of 2,3-dichloropyridine from the organic layer using Thin Layer Chromatography (TLC).
-
Neutralization and Final Washes: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.
Workflow Diagram: Acidic Extraction
Caption: Workflow for removing 2,3-dichloropyridine via acidic extraction.
Question 2: My desired product is also a basic compound, making acid-base extraction unsuitable. What is my next best option?
When your product and the impurity share similar acid-base properties, physical separation methods are required.
Core Strategy: Adsorption Chromatography
Silica gel column chromatography is the workhorse of purification in organic synthesis and is highly effective here. The separation relies on the differential adsorption of your product and 2,3-dichloropyridine to the polar stationary phase (silica gel).
Causality Behind the Choice: Although both compounds may be basic, they will likely have different polarities based on their overall structure. 2,3-Dichloropyridine is moderately polar. By using a mobile phase (eluent) of the correct polarity, you can create a separation where one compound travels up the column faster than the other.
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system will show good separation (different Rf values) between your product and 2,3-dichloropyridine.
-
Column Packing: Pack a glass column with silica gel slurried in your chosen non-polar solvent.
-
Loading: Adsorb your crude mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent and load it directly onto the column (wet loading).
-
Elution: Run the eluent system through the column, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Question 3: My product is a non-volatile solid, but the reaction left a large excess of 2,3-dichloropyridine. Is there a bulk removal method I can use before chromatography?
Yes, for bulk removal, leveraging differences in volatility is highly efficient.
Core Strategy 1: Distillation/Sublimation
2,3-Dichloropyridine has a notable vapor pressure and can be removed by heating under vacuum. It is known to sublime, which can be an effective purification technique.[1]
-
Sublimation: If your product is thermally stable and has a very low vapor pressure, you can heat the crude mixture under high vacuum. The 2,3-dichloropyridine will sublime and can be collected on a cold finger or the cooler parts of the glassware, leaving your non-volatile product behind.
-
Distillation: If your product's boiling point is significantly higher (at least 50-70 °C difference) than that of 2,3-dichloropyridine (boiling point ~192-203 °C), you can perform a fractional distillation under reduced pressure to remove the unreacted starting material.[2][3][4]
Core Strategy 2: Recrystallization
If your product is a solid, you may be able to find a solvent system where your product has low solubility at room temperature but high solubility when hot, while 2,3-dichloropyridine remains soluble at all temperatures. Dissolving the crude mixture in a minimum of hot solvent and allowing it to cool slowly will cause your product to crystallize out, leaving the 2,3-dichloropyridine impurity in the mother liquor.
Frequently Asked Questions (FAQs)
Question 1: What are the key physical properties of 2,3-dichloropyridine relevant to its removal?
Understanding these properties is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Separation |
| Appearance | White to slightly beige/yellow crystalline powder.[3][5][6][7] | Its solid nature at room temperature is important for handling and for purification by crystallization or sublimation. |
| Melting Point | 64-67 °C.[3][5][8] | A sharp melting point is a good indicator of purity after your separation is complete. |
| Boiling Point | ~192-203 °C (at atmospheric pressure).[2][3][4] | Its relatively high boiling point allows for removal of lower-boiling solvents, but it can be removed via distillation from less volatile products. |
| Solubility | Slightly soluble to insoluble in water.[2][3][5] Soluble in organic solvents (DCM, Toluene, DMSO).[4][9][10] | This property is the basis for liquid-liquid extraction. It stays in the organic phase unless it is protonated by acid. |
| Basicity (pKa) | -0.63 ± 0.10 (Predicted for the conjugate acid).[5] | The weakly basic nitrogen is the most important chemical handle for separation via acidic extraction. |
Question 2: What safety precautions should I take when working with 2,3-dichloropyridine?
As with any chemical reagent, proper handling is paramount.
-
Exposure Controls: Always handle 2,3-dichloropyridine in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11]
-
Hazards: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[12]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[11][13]
-
Waste Disposal: Dispose of waste containing 2,3-dichloropyridine according to your institution's guidelines for halogenated organic waste.
Question 3: Can I use a chemical reaction to "quench" the unreacted 2,3-dichloropyridine in the flask?
While chemically possible, this is generally not an advisable purification strategy. 2,3-Dichloropyridine undergoes nucleophilic aromatic substitution, especially at the C2 position.[14][15][16] You could add a potent nucleophile to consume the leftover starting material.
However, this approach introduces a new chemical compound (the product of the quenching reaction) and the unreacted quenching agent into your mixture. This often complicates the purification far more than simply removing the original starting material. Physical removal methods as described in the troubleshooting guide are almost always more efficient and lead to a cleaner final product.
Logical Flow: Choosing Your Purification Method
Caption: Decision tree for selecting a purification strategy.
References
-
Patsnap. Method for preparing 2,3-dichloropyridine - Eureka. [Link]
- Google Patents.
-
National Institutes of Health (NIH), PubChem. 2,3-Dichloropyridine. [Link]
- Google Patents. EP2687510A1 - Method for preparing 2,3-dichloropyridine.
-
Patsnap. Preparation method of 2,3-dichloropyridine - Eureka. [Link]
-
PATENTSCOPE. WO/2012/122746 METHOD FOR PREPARING 2,3-DICHLOROPYRIDINE. [Link]
- Google Patents. CN101302190B - Method for preparing 2,3-dichloropyridine.
-
Google APIs. METHOD FOR PREPARING 2,3-DICHLOROPYRIDINE - European Patent Office - EP 2687510 A1. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloropyridine, 99%. [Link]
Sources
- 1. Method for preparing 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,3-Dichloropyridine(2402-77-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,3-Dichloropyridine price,buy 2,3-Dichloropyridine - chemicalbook [chemicalbook.com]
- 6. 2,3-Dichloropyridine | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,3-Dichloropyridine 99 2402-77-9 [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Dichloropyridine Regioselectivity: Troubleshooting Guide & FAQ
Welcome to the Technical Support Center for the regioselective functionalization of dichloropyridines. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who frequently encounter selectivity issues when modifying these critical heterocyclic scaffolds.
Instead of merely providing reaction conditions, this guide emphasizes the causality behind experimental choices—leveraging Frontier Molecular Orbital (FMO) theory and transition-metal mechanistic insights—to help you build robust, self-validating protocols.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
Q: My SNAr reaction on 2,4-dichloropyridine is yielding a mixture of C2 and C4 regioisomers. How can I drive the reaction exclusively to the C4 position? A: In standard SNAr reactions, the C4 position of 2,4-dichloropyridine is kinetically favored. This is dictated by FMO theory: the substrate's Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position[1][2]. If you are observing C2 substitution, it is likely due to one of two causes:
-
Substituent Effects: Electron-donating groups (e.g., -OMe, -NHMe) at the C5 or C6 positions alter the orbital symmetry, narrowing the energy gap between the LUMO and LUMO+1[1]. When the LUMO+1 (which has significant density at C2) becomes energetically accessible, C2 substitution competes[3].
-
Nucleophile Hardness: Soft nucleophiles (like thiols) can shift regioselectivity toward C2 due to favorable orbital overlap, whereas hard nucleophiles (like amines or alkoxides) strictly follow charge-controlled LUMO attack at C4[4]. Actionable Solution: To restore C4 selectivity, ensure you are using a hard nucleophile. If your substrate has C5/C6 electron-donating groups, lower the reaction temperature to kinetically trap the C4 product, or temporarily mask the electron-donating group.
Q: I am attempting an SNAr on 3,5-dichloropyridine, but the substrate appears completely unreactive. Is this a dead end? A: This is entirely expected. The regioselectivity and reactivity of pyridine SNAr rely heavily on the stabilization of the Meisenheimer intermediate by the electronegative ring nitrogen. The nitrogen atom provides strong resonance stabilization only at the ortho (C2/C6) and para (C4) positions[4]. The meta positions (C3/C5) lack this stabilization, making 3,5-dichloropyridine exceptionally electron-rich relative to other isomers and highly resistant to nucleophilic attack[5]. Actionable Solution: You must use forcing conditions. Switch to a highly polar aprotic solvent (e.g., DMF, DMSO) and elevate the temperature (>100 °C). Employ strong nucleophiles such as sodium thiolates or alkoxides[4].
Part 2: Palladium-Catalyzed Cross-Coupling Troubleshooting
Q: My Suzuki-Miyaura coupling on 2,4-dichloropyridine is yielding the C2-arylated product. I need the C4-arylated isomer. How can I invert this selectivity? A: Standard palladium catalysts (e.g., Pd(PPh3)4) conventionally favor oxidative addition at the C-Cl bond adjacent to the nitrogen (C2)[6][7]. The nitrogen atom electronically activates the C2 position and coordinates with the palladium center, directing the metal to the adjacent bond[8]. Actionable Solution: You must switch from substrate-controlled to catalyst-controlled selectivity.
-
Ligand-Controlled: Utilizing a highly sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr, prevents the pyridine nitrogen from coordinating to the palladium. This forces the oxidative addition to occur at the sterically less encumbered C4 position, yielding ~10:1 (C4:C2) selectivity[6][7].
-
Ligand-Free (Jeffery Conditions): Employing ligand-free conditions promotes the formation of multinuclear palladium species. This approach has been shown to enhance C4 selectivity to >99:1[7][9].
Q: How can I achieve highly regioselective amination at the C2 position of 2,4-dichloropyridine without over-amination to the bis-amine? A: The C2 position is inherently primed for oxidative addition in Pd-catalyzed aminations[10]. However, preventing the second amination at C4 requires precise control over the catalytic cycle's reductive elimination step. Actionable Solution: Employ a Buchwald-Hartwig protocol using Pd(OAc)2, the bidentate ligand Xantphos, and Cs2CO3 in 1,4-dioxane[10][11]. Xantphos has a wide bite angle that accelerates reductive elimination, rapidly releasing the mono-aminated C2 product before the C4 position can undergo a second oxidative addition[11][12].
Part 3: Quantitative Data & Selectivity Summary
| Substrate | Reaction Type | Target Position | Catalyst / Reagents | Selectivity Ratio | Key Causality |
| 2,4-Dichloropyridine | SNAr | C4 | Hard nucleophile (e.g., amines), polar solvent | >95:5 (C4:C2) | LUMO localization at C4 |
| 2,4-Dichloropyridine | Suzuki-Miyaura | C2 | Pd(PPh3)4, Na2CO3 | >10:1 (C2:C4) | N-directed oxidative addition |
| 2,4-Dichloropyridine | Suzuki-Miyaura | C4 | Pd/IPr or Ligand-free (Jeffery) | >99:1 (C4:C2) | Steric hindrance prevents N-coordination |
| 2,4-Dichloropyridine | Buchwald-Hartwig | C2 | Pd(OAc)2, Xantphos, Cs2CO3 | >20:1 (C2:C4) | Electronic activation of C-Cl adjacent to N |
| 3,5-Dichloropyridine | SNAr | C3/C5 | NaSMe, DMF, 120 °C | Moderate Yields | Forcing conditions overcome lack of resonance |
Part 4: Self-Validating Experimental Protocols
Protocol 1: C4-Selective Suzuki Coupling (Ligand-Controlled)
This protocol utilizes steric hindrance to override inherent electronic biases.
-
Preparation: In a nitrogen-filled glovebox, weigh (η3-1-tBu-indenyl)Pd(IPr)Cl precatalyst (3.0 mol%), arylboronic acid (1.0 equiv), and K2CO3 (3.0 equiv) into a 1-dram vial equipped with a stir bar[6].
-
Solvent Addition: Add THF (0.25 M) followed by N2-sparged deionized water (13.8 equiv) via microliter syringe[6].
-
Substrate Addition: Add 2,4-dichloropyridine (1.0 equiv). Seal the vial and stir vigorously at room temperature for 12 hours.
-
Self-Validation Step: Before aqueous workup, withdraw a 10 µL aliquot, dilute in EtOAc, filter through a micro-Celite pad, and analyze via GC-MS. A successful catalytic cycle will display a C4:C2 isomer ratio of approximately 10:1. The absence of diarylation confirms the kinetic control of the bulky IPr ligand[7].
-
Workup: Dilute with EtOAc, wash with brine, dry over anhydrous MgSO4, and purify via flash chromatography.
Protocol 2: C2-Selective Buchwald-Hartwig Amination
This protocol leverages bite-angle dynamics to prevent over-amination.
-
Preparation: To a flame-dried Schlenk flask under argon, add 2,4-dichloropyridine (1.0 equiv), the desired aniline/amine (1.1 equiv), Pd(OAc)2 (2.0 mol%), Xantphos (3.0 mol%), and Cs2CO3 (1.5 equiv)[11].
-
Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Heat to 100 °C and stir for 2–4 hours[10].
-
Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The C2-aminated product will elute slower than the starting 2,4-dichloropyridine but significantly faster than any bis-aminated byproduct. Complete consumption of the starting material with a single new spot validates the efficiency of the Xantphos-mediated reductive elimination[12].
-
Workup: Cool to room temperature, filter through Celite to remove palladium black and inorganic salts, concentrate in vacuo, and purify via silica gel chromatography.
Part 5: Mechanistic Visualizations
Fig 1: SNAr Regioselectivity Logic dictated by FMO Theory (LUMO vs LUMO+1).
Fig 2: Divergent regioselectivity in Pd-catalyzed cross-coupling based on catalyst speciation.
References
-
Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Source: Journal of Organic Chemistry (ACS Publications). URL: [Link]
-
Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Source: Tetrahedron Letters (Elsevier). URL: [Link]
-
Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Source: National Institutes of Health (PMC). URL: [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries [agris.fao.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloro-2-(1-piperidinyl)pyridine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-2-(1-piperidinyl)pyridine. The focus is to provide practical, in-depth troubleshooting advice and validated protocols for purification by column chromatography, a technique critical to obtaining high-purity material for subsequent applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the chromatographic purification of 3-Chloro-2-(1-piperidinyl)pyridine. The question-and-answer format provides direct solutions to specific experimental issues.
Q1: My purified compound shows significant peak tailing during column chromatography and on TLC plates. What is the cause and how can I achieve a symmetrical peak shape?
A: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The root cause is the interaction between the basic nitrogen atom on your compound and the acidic silanol groups (Si-OH) present on the surface of the silica gel.[1] This strong, non-specific binding creates a secondary retention mechanism, causing the compound to elute slowly and asymmetrically.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent. This "competing base" will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[2]
-
Column Choice: If mobile phase additives are insufficient or undesirable, consider an alternative stationary phase.
-
Deactivated Silica: Use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.[5]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present similar issues.
-
Reversed-Phase (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent option where peak tailing due to silanol interactions is minimized.
-
Q2: I ran a test column and my product recovery is very low. It seems like the compound is irreversibly stuck to the silica gel. What happened?
A: This issue, often observed as a persistent colored band at the top of the column that does not move even with highly polar solvents, suggests two possibilities: compound decomposition or strong, irreversible adsorption.[5][6] The acidic nature of silica gel can catalyze the degradation of sensitive molecules.
Troubleshooting Steps:
-
Assess Stability with a 2D-TLC Test: Before committing your entire batch to a column, you must determine if 3-Chloro-2-(1-piperidinyl)pyridine is stable on silica gel.[6] A 2D-TLC provides a definitive answer. (See Experimental Protocol 2 for the detailed method). If new spots appear after the second development, your compound is degrading on the stationary phase.
-
Neutralize the Stationary Phase: If there is minor degradation, you can often proceed by deactivating the silica gel. This can be done by either using an eluent containing a base (like triethylamine) or by pre-treating the silica.[3]
-
Change the Stationary Phase: If significant degradation is observed, silica gel is not a suitable stationary phase. Switch to a more inert medium like neutral alumina or consider reversed-phase chromatography.[6]
Q3: I'm struggling to separate my target compound from a closely-related impurity. My TLC shows the spots are almost on top of each other. How can I improve the resolution?
A: Improving the separation (resolution) between two compounds with similar polarities requires a systematic optimization of the chromatographic conditions.
Optimization Strategy:
-
Solvent System Selectivity: The primary factor governing separation is the choice of solvents. If you are using a standard system like Ethyl Acetate/Hexanes, changing the nature of the polar or non-polar component can drastically alter selectivity. For example, substituting Ethyl Acetate with Dichloromethane or MTBE can change the interactions with the stationary phase and improve separation.
-
Reduce Solvent Strength: A common mistake is to use a mobile phase that is too "strong" (too polar), causing all compounds to elute quickly near the solvent front. Try decreasing the percentage of the polar solvent. This will increase the retention factor (k') of your compounds, allowing for more interactions with the stationary phase and better separation. An ideal Rf value for the target compound on TLC should be between 0.2 and 0.4 for good column separation.[6]
-
Gradient Elution: If a single solvent mixture (isocratic elution) fails to separate the impurity while also taking too long to elute the product, a gradient elution is recommended. Start with a less polar solvent system to separate the impurity from your product, then gradually increase the polarity to elute your product in a reasonable time.[7]
Visual Troubleshooting and Workflow Diagrams
The following diagrams provide a visual guide to the chemical interactions and logical steps involved in troubleshooting the purification process.
Caption: Interaction of basic pyridine with acidic silanol sites and mitigation with a competing base.
Caption: A logical workflow for systematically troubleshooting purification.
Experimental Protocols
These protocols provide step-by-step methodologies for essential chromatography-related tasks.
Protocol 1: Developing a Solvent System using TLC
-
Preparation: Dissolve a small amount of your crude 3-Chloro-2-(1-piperidinyl)pyridine in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.
-
Elution: Place each plate in a developing chamber containing a different solvent system. Good starting points are:
-
20% Ethyl Acetate in Hexanes
-
40% Ethyl Acetate in Hexanes
-
5% Methanol in Dichloromethane
-
-
Analysis: After the solvent front has reached near the top of the plate, remove and visualize under a UV lamp (254 nm).
-
Optimization: The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with clear separation from major impurities.[6] Adjust the solvent ratios as needed. If tailing is observed, re-run the TLC with 0.5-1% triethylamine added to the mobile phase.
Protocol 2: Performing a 2D-TLC Stability Test
This test is crucial to determine if your compound degrades on contact with silica gel.[6]
-
First Development: Spot your crude mixture in the bottom-left corner of a square TLC plate. Develop the plate in a suitable solvent system determined from Protocol 1.
-
Drying and Rotation: Remove the plate from the chamber and dry it completely with a stream of air or nitrogen for several minutes. This step is critical to ensure all solvent is removed.
-
Second Development: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now on the baseline. Develop the plate again in the exact same solvent system.
-
Interpretation:
-
Stable Compound: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin.
-
Unstable Compound: If new spots appear that are off the 45-degree diagonal, it indicates that the compound has degraded during its time in contact with the silica gel.
-
Protocol 3: Step-by-Step Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column using the "slurry method" with your chosen initial, non-polar eluent.
-
Sample Loading: Dissolve your crude material in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the mobile phase. If running isocratically, use the pre-determined solvent system. If running a gradient, start with a low-polarity mixture and gradually increase the percentage of the polar solvent.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
Analysis and Pooling: Run a TLC of the fractions that show your product. Combine the pure fractions, and concentrate them using a rotary evaporator to yield the purified 3-Chloro-2-(1-piperidinyl)pyridine.
Data Summary: Recommended Starting Conditions
The following table summarizes recommended stationary and mobile phases for the purification of 3-Chloro-2-(1-piperidinyl)pyridine.
| Stationary Phase | Mobile Phase System (Starting Ratios) | Modifier (if needed) | Application Notes |
| Silica Gel | Ethyl Acetate / Hexanes (10% to 50% EtOAc) | 0.5 - 1% Triethylamine | The standard choice for moderately polar compounds. The modifier is critical to prevent peak tailing.[3] |
| Silica Gel | Dichloromethane / Methanol (1% to 10% MeOH) | 0.5% NH4OH (in MeOH) | Good for separating more polar impurities. The modifier is essential.[4] |
| Neutral Alumina | Ethyl Acetate / Hexanes (10% to 60% EtOAc) | None typically required | An excellent alternative if the compound is found to be unstable on silica gel.[6] |
| Reversed-Phase C18 | Acetonitrile / Water or Methanol / Water | 0.1% Formic Acid or TFA | Use if the compound is sufficiently non-polar. The acidic modifier helps to protonate the pyridine, leading to sharp peaks. |
References
-
University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]
-
PubChem - National Institutes of Health. 3-Chloropiperidine. Available from: [Link]
-
Chemsrc. 2-CHLORO-3-(PIPERIDIN-1-YLCARBONYL)PYRIDINE. Available from: [Link]
-
PubChem - National Institutes of Health. 3-Chloro-2-methylpyridine. Available from: [Link]
-
Wagner, T. et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. Chemistry – An Open Journal. Available from: [Link]
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Available from: [Link]
-
SciSpace. APPENDIX 3E Column Chromatography. Available from: [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available from: [Link]
-
Chromatography Forum. Method for pyridine amine derivative. Available from: [Link]
-
Interchim. Purification of different Pyridines using Waters X-bridge prep column. Available from: [Link]
-
Ohta, H. et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Mishra, S. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
-
Reddit. issues with column chromatography purification of coordination complex. Available from: [Link]
Sources
Technical Support Center: Solvent Selection for Piperidine and Chloropyridine Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the coupling of piperidine and chloropyridine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles that govern these reactions, enabling you to optimize your experiments for success.
This resource is structured as a dynamic question-and-answer guide, addressing the common and complex challenges encountered in the laboratory.
Troubleshooting Guide & FAQs
This section is designed to be your first point of reference when encountering issues with your piperidine and chloropyridine coupling reactions.
Category 1: Reaction Failure and Low Yield
Question 1: My SNAr reaction between piperidine and a chloropyridine is showing little to no product formation. What are the primary factors I should investigate?
Answer:
Low or no yield in a nucleophilic aromatic substitution (SNAr) on a pyridine ring can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Activation of the Pyridine Ring: The inherent electron deficiency of the pyridine ring facilitates nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the chlorine atom significantly enhances reactivity.[1][2][3] If your chloropyridine substrate lacks sufficient activation, the reaction will be sluggish. The negative charge in the intermediate (Meisenheimer complex) is stabilized through resonance only when the EWG is in the ortho or para position.[2]
-
Nature of the Leaving Group: While chlorine is a common leaving group, the general reactivity order for halides in SNAr reactions on pyridines is F > Cl ≈ Br > I.[1] Fluoropyridines are often more reactive. If you are using a chloropyridine and experiencing difficulties, and a fluoro- a bromo-, or an iodo- analog is available, it may offer a more facile reaction.
-
Reaction Conditions - The Critical Role of Solvent and Temperature:
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred because they effectively solvate the cation of the nucleophile's counter-ion, making the piperidine nucleophile more "naked" and reactive.[4] Protic solvents, like alcohols, can form hydrogen bonds with piperidine, reducing its nucleophilicity and slowing the reaction.[4][5]
-
Temperature: Many SNAr reactions on less reactive chloropyridines require elevated temperatures, sometimes in the range of 80-150°C, to proceed at a reasonable rate.[1][6] If you are running your reaction at room temperature, a gradual increase in temperature should be your first optimization step. Microwave irradiation can also be a powerful tool to accelerate these reactions.[7][8]
-
-
Base Selection (for Catalyzed Reactions): If you are employing a palladium-catalyzed process like the Buchwald-Hartwig amination, the choice of a strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used but may necessitate a more active catalyst system and higher temperatures.[6][9]
Category 2: Solvent Selection and Optimization
Question 2: How do I select the optimal solvent for my piperidine and chloropyridine coupling? What properties should I consider?
Answer:
Solvent selection is a critical parameter that can dramatically influence the outcome of your reaction. The ideal solvent should not only dissolve the reactants but also facilitate the reaction mechanism.
-
Understanding the SNAr Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is paramount to the reaction's success.
-
Polar Aprotic Solvents are Generally Preferred: Polar aprotic solvents are typically the best choice for SNAr reactions for the following reasons:
-
They possess a significant dipole moment, allowing them to dissolve polar reactants.
-
They lack acidic protons and therefore do not hydrogen-bond with and "cage" the nucleophile (piperidine), leaving it more reactive.[4][5]
-
They effectively solvate the counter-ion of any base used, further enhancing the nucleophilicity of the amine.
-
-
Protic Solvents - A Word of Caution: While some reactions can be performed in protic solvents like alcohols, they generally slow down the rate of SNAr reactions. The hydrogen bonding between the solvent and piperidine reduces the latter's nucleophilic character.[4] However, in some cases, the choice of a protic solvent might be necessary due to solubility constraints.
-
Apolar Solvents: Non-polar solvents like toluene or hexane are generally poor choices for SNAr reactions as they do not effectively stabilize the charged Meisenheimer intermediate. However, they are commonly used in palladium-catalyzed couplings like the Buchwald-Hartwig amination.[11][12]
Table 1: Properties of Common Solvents for Piperidine-Chloropyridine Coupling
| Solvent | Type | Dielectric Constant (at 20-25°C) | Dipole Moment (D) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7[13][14] | 3.96[15] | 189[14][16] | Excellent for SNAr, high boiling point can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7[13][14] | 3.82[15] | 153[14][16] | Good general-purpose solvent for SNAr. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5[13][14] | 3.92[15] | 82[14][16] | Lower boiling point, easier to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58[13] | 1.75[15] | 66[16] | Common in Buchwald-Hartwig, less polar than DMSO/DMF. |
| 1,4-Dioxane | Polar Aprotic | 2.21[14] | 0.45[15] | 101[14][16] | Frequently used in Pd-catalyzed couplings. |
| Toluene | Apolar | 2.38[13] | 0.36[15] | 111[15] | Standard for Buchwald-Hartwig reactions.[11] |
| Ethanol | Polar Protic | 24.6[14] | 1.69[15] | 79[15] | Can slow SNAr, but may be needed for solubility. |
| Water | Polar Protic | 80.1[16] | 1.85[15] | 100[16] | Can be a green solvent choice, but often gives lower yields in SNAr.[17] |
Category 3: Regioselectivity Issues
Question 3: I am working with a dichloropyridine. How can I control which chlorine atom is substituted by piperidine?
Answer:
Achieving regioselectivity in the substitution of dichloropyridines is a common challenge and is primarily governed by electronic effects.
-
Positional Activation: Nucleophilic attack on the pyridine ring is most favorable at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen.[1][18][19] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[18][19] Attack at the 3- (meta) position does not allow for this resonance stabilization.
-
Predicting Selectivity:
-
2,4-Dichloropyridine: The chlorine at the 2-position is generally more activated towards nucleophilic attack and oxidative addition (in Pd-catalyzed reactions) than the one at the 4-position.[6]
-
2,6-Dichloropyridine: Both positions are electronically activated. Selectivity can be difficult to achieve and may result in mixtures of mono- and di-substituted products.
-
3,5-Dichloropyridine: Both positions are meta to the nitrogen and are therefore less reactive. Harsher reaction conditions are typically required.
-
-
Strategies for Controlling Regioselectivity:
-
Reaction Temperature: In some cases, kinetic control at lower temperatures may favor substitution at the more reactive position.
-
Catalyst and Ligand Choice (for Buchwald-Hartwig): The steric and electronic properties of the phosphine ligand in a palladium-catalyzed reaction can influence which chlorine atom is more accessible for oxidative addition.
-
Experimental Protocols
General Protocol for SNAr Coupling of Piperidine and Chloropyridine
This protocol provides a general starting point. Optimization of temperature, reaction time, and solvent will be necessary for specific substrates.
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Piperidine (1.2 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or MeCN)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chloropyridine derivative.
-
Add the anhydrous solvent via syringe.
-
Add piperidine to the reaction mixture.
-
Heat the reaction to the desired temperature (start with 80 °C and increase if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of Chloropyridines
This protocol is a general guideline for palladium-catalyzed amination. The choice of palladium source, ligand, and base is critical and may require screening.[20]
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Piperidine (1.2 - 1.5 equiv)[6]
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)[20]
-
Phosphine ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)[20]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)[20]
-
Anhydrous, degassed solvent (e.g., Toluene or THF)[20]
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add the chloropyridine derivative and piperidine to the mixture.
-
Seal the Schlenk tube and heat the reaction to the desired temperature (typically 80-110 °C).[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography on silica gel.
Visualizations
Reaction Mechanism and Solvent Effects
Caption: SNAr mechanism and the influence of solvent type.
Troubleshooting Flowchart for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 15. arcorepoxy.com [arcorepoxy.com]
- 16. Solvent Physical Properties [people.chem.umass.edu]
- 17. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. echemi.com [echemi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Minimizing bis-substitution byproducts in pyridine synthesis
A Guide to Minimizing Bis-Substitution Byproducts
Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic strategies. This guide provides in-depth answers to frequently asked questions regarding the control of selectivity and the minimization of bis-substitution byproducts during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is controlling substitution in pyridine synthesis so challenging?
The difficulty in achieving selective substitution on the pyridine ring stems from its inherent electronic properties. The nitrogen atom makes the ring electron-deficient, which deactivates it towards common electrophilic aromatic substitution reactions.[1] Conversely, the lone pair of electrons on the nitrogen can coordinate with metal catalysts or Lewis acids, which can inhibit or alter the reaction pathway.[1] This delicate balance means that reaction conditions must be carefully optimized to prevent undesired side reactions, such as over-substitution, which leads to bis-substituted byproducts.
Q2: What are the primary causes of bis-substitution in classical pyridine syntheses like the Hantzsch and Chichibabin reactions?
Bis-substitution arises when the initially formed mono-substituted pyridine product is sufficiently reactive to undergo a second substitution reaction under the same conditions.
-
Hantzsch Pyridine Synthesis: This multi-component reaction builds the pyridine ring from precursors.[2][3] While it primarily controls the initial substitution pattern, side reactions can occur, especially during the final oxidation (aromatization) step.[4][5] Harsh oxidizing agents or high temperatures can lead to degradation or further reactions on the newly formed ring if it possesses activated sites. The classical one-pot method often suffers from harsh conditions and long reaction times, which can contribute to byproduct formation.[2][4]
-
Chichibabin Reaction: This reaction involves the direct amination of the pyridine ring using sodium amide (NaNH₂).[6][7] The primary product is 2-aminopyridine. However, if the reaction is not carefully controlled (e.g., excessive NaNH₂ or high temperatures), a second amination can occur, typically at the C6 or C4 position, yielding diamino-pyridines.[6] The mechanism involves nucleophilic addition of the amide anion followed by elimination of a hydride ion.[6][7][8]
Troubleshooting Guide: Excessive Bis-Substitution
This section provides a structured approach to diagnosing and solving issues with byproduct formation.
Logical Flow for Troubleshooting
Here is a decision-making workflow to systematically address the issue of excessive bis-substitution.
Caption: Troubleshooting workflow for minimizing bis-substitution.
In-Depth Solutions & Methodologies
Q3: How can I strategically use stoichiometry and reaction conditions to favor mono-substitution?
Controlling the reaction environment is paramount for selectivity.
Stoichiometry: The most direct method to reduce bis-substitution is to limit the amount of the substituting reagent. Instead of using a large excess, begin with a stoichiometric amount (1.0 equivalent) or a very slight excess (e.g., 1.1-1.2 equivalents) of the key reagent. This minimizes the probability of a second reaction event after the initial mono-substitution has occurred.
Temperature Control: Higher temperatures increase reaction rates but often decrease selectivity. The activation energy for the second substitution may be comparable to or even lower than the first, especially if the initial substituent activates the ring.
-
Recommendation: Run a temperature screening experiment. Start at a lower temperature (e.g., 0 °C or even -78 °C) and slowly warm the reaction, monitoring by TLC or LC-MS. Lower temperatures often favor the desired mono-substituted product.[5]
Slow Addition: Adding a reagent all at once creates a high localized concentration, which can drive the reaction to completion and promote over-substitution.
-
Protocol: Use a syringe pump or a dropping funnel to add the substituting reagent dropwise over an extended period (e.g., 1-4 hours).[5] This maintains a low, steady concentration of the reagent, favoring the reaction with the more abundant starting material over the newly formed mono-substituted product.
Q4: What is the role of steric and electronic effects in directing substitution and how can I leverage them?
The properties of the substituents on the pyridine ring play a critical role in determining the outcome of a reaction.
-
Electronic Effects: Electron-donating groups (EDGs) activate the ring, making it more susceptible to further substitution, while electron-withdrawing groups (EWGs) deactivate it.[7][9] If your starting material already contains a strong EDG, be aware that it is highly predisposed to over-substitution. Conversely, modern methods are being developed to functionalize pyridines at the C3 (meta) position, which is notoriously difficult due to the ring's electron-deficient nature.[10][11]
-
Steric Hindrance: Large, bulky substituents can physically block access to adjacent positions on the ring.[12] If you want to substitute at the C2 position, a bulky group at C3 can help prevent a subsequent reaction at that site. Similarly, using a bulky substituting reagent can sometimes improve selectivity for the less-hindered position on the ring.
Comparative Table: Impact of Conditions on Selectivity
| Parameter | Condition Favoring Mono-substitution | Condition Leading to Bis-substitution | Rationale |
| Stoichiometry | 1.0 - 1.2 eq. of substituting reagent | > 2.0 eq. of substituting reagent | Limits the availability of the reagent for a second reaction. |
| Temperature | Low (e.g., 0 °C to -78 °C) | High (e.g., Reflux) | Reduces the rate of the less-favored second substitution.[5] |
| Addition Rate | Slow, dropwise addition via syringe pump | Rapid, single-portion addition | Maintains a low reagent concentration, favoring reaction with the starting material. |
| Solvent | Less polar solvents may reduce reactivity | Highly polar, coordinating solvents | Solvent choice can influence reaction rates and equilibria.[5] Screening is advised. |
Q5: Are there modern catalytic or reagent-based strategies to ensure mono-substitution?
Yes, contemporary organic synthesis has developed several advanced methods to achieve high selectivity.
-
Protecting Groups: The basic nitrogen of pyridine can be temporarily protected to modify the ring's electronic properties. For example, conversion to a pyridine N-oxide alters the electron distribution, directing functionalization primarily to the C2 and C4 positions, and can be removed later.[1]
-
Directed Metalation: Using directing groups, it is possible to achieve site-selective deprotonation with a strong base (like LDA), followed by quenching with an electrophile. This provides excellent regiocontrol and avoids bis-substitution if only one directing group is present.
-
Catalytic Methods: Modern cross-coupling and C-H activation reactions often employ sophisticated ligands and catalysts that offer exquisite control over selectivity.[13][14][15] These methods can functionalize specific positions on the pyridine ring under mild conditions, often with high tolerance for other functional groups.[13][15]
Q6: I've already run my reaction and have a mixture of products. What are the best strategies for purification?
Separating structurally similar pyridine derivatives can be challenging but is often achievable.
-
Column Chromatography: This is the most common method. Due to the basicity of pyridines, "tailing" on standard silica gel is a frequent issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent system.[5]
-
Acid-Base Extraction: This technique can be useful if there is a significant pKa difference between your mono- and bis-substituted products. You can perform an aqueous acid wash (e.g., with 1M HCl) to protonate the pyridines and pull them into the aqueous layer. Then, by carefully adjusting the pH with a base, it may be possible to selectively re-extract one product back into an organic solvent before the other.[5]
-
Crystallization: If your desired mono-substituted product is a solid, crystallization can be an excellent method for achieving high purity.[5] Screening various solvent systems is often necessary to find conditions that selectively crystallize the desired compound while leaving the bis-substituted byproduct in the mother liquor.
Detailed Protocol: Modified Hantzsch Synthesis with Controlled Aromatization
This protocol details the synthesis of a substituted pyridine, incorporating steps to minimize side reactions during the final aromatization step.
Objective: To synthesize a 2,4,6-trisubstituted pyridine while minimizing byproducts through a controlled, milder oxidation.
Workflow Diagram
Caption: Experimental workflow for controlled pyridine synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), β-keto ester (2.0 eq.), and ammonium acetate (1.2 eq.) in ethanol.[4]
-
Condensation: Stir the mixture at 60 °C and monitor the formation of the dihydropyridine intermediate by TLC. The reaction is typically complete within 2-4 hours.
-
Controlled Aromatization: Once the starting materials are consumed, cool the reaction mixture to room temperature. Instead of a harsh oxidant like nitric acid, add a milder agent like manganese dioxide (MnO₂) or ferric chloride portion-wise.[2][4]
-
Monitoring Oxidation: Monitor the aromatization by TLC. The pyridine product will be more UV-active and have a lower Rf than the dihydropyridine intermediate. Add the oxidant in small portions until the dihydropyridine spot is no longer visible.
-
Workup: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the solid oxidant. Rinse the pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel. Use a hexane/ethyl acetate gradient, adding 0.5% triethylamine to the eluent to prevent peak tailing.[5]
By using a milder, portion-wise addition of the oxidizing agent, this protocol avoids the harsh conditions that can lead to the formation of undesired byproducts, improving the yield and purity of the target mono-substituted pyridine.
References
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co. Retrieved from [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
YouTube. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Retrieved from [Link]
-
Nature. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
-
C&EN Global Enterprise. (2022, November 21). 2 approaches to new pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. Retrieved from [Link]
-
Journal of the American Chemical Society. (2002, April 5). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Retrieved from [Link]
-
McNally Lab. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]
-
Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic and steric effects of substituents on the coordinating properties of porphyrins. Retrieved from [Link]
-
YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. Retrieved from [Link]
-
Nature. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]
-
kchem.org. (n.d.). Synthesis of 3,4-Disubstituted Pyridines Starting from Baylis-Hillman Adducts Using Schweizer Reaction. Retrieved from [Link]
-
Beilstein Journals. (2021, January 18). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of mono‐substituted and di‐substituted pyridines 81. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. myttex.net [myttex.net]
- 9. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 12. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]
- 15. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
Technical Support Center: Handling Piperidinyl Pyridine Salts
Introduction: The Mechanistic Challenge
Piperidinyl pyridine derivatives are ubiquitous in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors and GPCR ligands. However, their dual-basic nature presents significant handling challenges in the laboratory and during formulation. The piperidine ring is strongly basic (
When isolated as pharmaceutical salts (e.g., hydrochlorides, mesylates), the protonated piperidine nitrogen forms a highly polar ammonium center that aggressively hydrogen-bonds with atmospheric moisture. This inherent hygroscopicity can lead to deliquescence, inaccurate assay dosing, and severe chemical instability if not managed with a mechanistic understanding of solid-state chemistry.
Troubleshooting Guide & FAQs
Q: Why does my piperidinyl pyridine hydrochloride salt turn into a sticky gum on the benchtop? A: This is a classic case of deliquescence. The solid salt absorbs so much atmospheric moisture that it dissolves in its own absorbed water. The volatility of the counterion plays a critical role in this solid-state instability; for instance, HCl salts are notoriously prone to moisture-induced physical instability compared to less volatile counterions like HBr or larger organic anions[1]. If your lab's relative humidity (RH) exceeds 40%, you must handle these specific salts in an isolator or glove box.
Q: We are formulating the salt into a solid dosage form, but we are losing solubility over time. What is happening?
A: Your active pharmaceutical ingredient (API) is likely undergoing salt disproportionation —the solution-mediated transformation of a highly soluble salt back into its poorly soluble, non-ionic free base. This occurs when the microenvironmental pH of the formulation exceeds the
Q: My in vitro assay results are highly variable batch-to-batch. Could the salt be the issue? A: Yes. Hygroscopic salts constantly fluctuate in water weight depending on ambient humidity and storage time. If you weigh 10 mg of a salt that has absorbed 15% of its weight in water, you are introducing significantly less active API into your assay than intended. You must calculate the "effective molecular weight" of the wet salt prior to making stock solutions.
Quantitative Data: Impact of Salt Selection on Hygroscopicity
To mitigate handling issues, salt selection is paramount. The table below summarizes the causality between the chosen counterion, moisture uptake, and disproportionation risk for a standard piperidinyl pyridine scaffold.
| Salt Form | Counterion Volatility | Hygroscopicity (% wt gain at 75% RH) | Disproportionation Risk | Handling Recommendation |
| Free Base | N/A | < 0.5% | None | Standard benchtop weighing. |
| Hydrochloride (HCl) | High | > 15% (Deliquescent) | High (if formulated with basic excipients) | Glove box / Desiccator required. |
| Mesylate | Low | 5.0% - 10.0% | Moderate | Controlled humidity (<40% RH). |
| Fumarate | Low | < 2.0% | Low | Standard benchtop weighing. |
Note: Crystal structure and molecular packing also heavily influence disproportionation tendency; amorphous forms are significantly more at risk than highly crystalline dihydrate forms[3].
Experimental Protocols
Protocol A: Quantitative NMR (qNMR) for Exact Water Content Determination
Causality: Traditional drying methods (like Thermogravimetric Analysis) destroy the sample and cannot be used on the exact aliquot destined for an assay. qNMR allows you to non-destructively quantify the exact molar ratio of water to API, creating a self-validating calculation for the effective molecular weight.
-
Sample Preparation: Weigh exactly 10.00 mg of the wet piperidinyl pyridine salt and 10.00 mg of an internal standard (e.g., Maleic Acid, which is non-hygroscopic). Record weights to 0.01 mg.
-
Solvent Selection: Dissolve both in 0.6 mL of Deuterium Oxide (
).-
Why
? It prevents the chemical exchange of the basic piperidine ammonium protons with the solvent, allowing for clear integration of the residual water peak (HDO) at ~4.7 ppm.
-
-
NMR Parameters: Set the NMR relaxation delay (d1) to at least 30 seconds.
-
Why? Water protons have exceptionally long
relaxation times. A standard short delay will artificially suppress the water integral, invalidating your measurement.
-
-
Validation & Calculation: Integrate the API peaks against the internal standard to confirm API purity. Then, integrate the water peak to determine the molar ratio of water to API. Adjust your stock solution concentration based on this newly calculated "effective" molecular weight.
Protocol B: Azeotropic Drying (The "Rescue" Method)
Causality: Placing a wet HCl salt in a high-temperature vacuum oven can cause the volatile HCl counterion to sublimate, leading to irreversible disproportionation into the free base[1]. Azeotropic distillation removes water gently by exploiting the lower boiling point of the water/toluene azeotrope without stripping the acid.
-
Suspension: Suspend the wet salt in anhydrous Toluene (10 mL per gram of API) in a round-bottom flask. (The salt will remain insoluble).
-
Apparatus Setup: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser.
-
Distillation: Reflux the suspension at 110°C. The water will co-distill with the toluene at 85°C and phase-separate in the trap.
-
Self-Validation: Continue refluxing until the distillate running back into the flask from the condenser is perfectly clear and no more water droplets form in the trap. This visual cue confirms absolute dryness.
-
Isolation: Cool to room temperature. Filter the anhydrous salt under a stream of dry nitrogen or argon to prevent immediate re-absorption of atmospheric moisture.
Workflow Visualization
The following decision tree illustrates the logical workflow for handling these salts from receipt to formulation, ensuring that microenvironmental pH and humidity risks are mitigated.
Workflow for handling hygroscopic salts and mitigating disproportionation risks during formulation.
References
1. Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. 2.[1] Thakral, N. K., et al. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. 1 3.[2] Thakral, N. K., & Kelly, R. C. Salt disproportionation: A material science perspective. International Journal of Pharmaceutics. 2 4.[3] ACS Publications. Assessing the Risk of Salt Disproportionation Using Crystal Structure and Surface Topography Analysis. Crystal Growth & Design. 3
Sources
Troubleshooting low conversion rates in pyridine amination
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in drug development and synthetic chemistry: low conversion rates during pyridine amination .
The nitrogen lone pair in pyridine is a double-edged sword. While it defines the molecule's biological utility, it also alters the electronics of the ring and acts as a potent coordinating ligand that can poison transition metal catalysts. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating solutions to rescue your yields.
Diagnostic Workflow: Isolating the Bottleneck
Before adjusting parameters, you must identify whether your low conversion stems from catalyst deactivation, competing side reactions, or inherent substrate deactivation. Use the diagnostic logic below to isolate the root cause.
Diagnostic workflow for identifying and resolving low conversion in pyridine amination.
Section 1: Transition-Metal Catalyzed (Buchwald-Hartwig) Amination
Q: Why does my palladium catalyst deactivate rapidly when coupling halopyridines, leaving mostly unreacted starting material? A: Catalyst deactivation in pyridine amination is primarily driven by the Lewis basicity of the pyridine nitrogen. It binds strongly to the electrophilic Pd(II) intermediates, displacing weakly bound phosphine ligands. This sequesters the palladium into inactive, off-cycle complexes that eventually aggregate and precipitate as inactive "Pd black" [1].
-
Self-Validating Protocol: To verify if substrate poisoning is the culprit, run a parallel control reaction using a non-heterocyclic aryl halide (e.g., bromobenzene) under identical conditions. If the control reaches full conversion while the pyridine stalls, coordination-induced deactivation is confirmed.
-
The Fix: Switch to chelating bidentate ligands like BINAP or DPPF. Because they bind to the metal at two sites, they strongly resist displacement by the pyridine nitrogen [2]. For even more challenging substrates, utilize well-defined N-heterocyclic carbene (NHC) precatalysts like [Pd(SIPr)(cin)Cl]. NHCs provide immense steric bulk and strong σ-donation, physically shielding the Pd center from pyridine coordination [3].
Q: My LC-MS shows that my halopyridine is being consumed, but I am observing significant hydrodehalogenation (replacement of the halide with H) instead of the aminated product. How do I fix this? A: Hydrodehalogenation is a competing side reaction that occurs via a β-hydride elimination pathway from the palladium-amido intermediate [4]. This strictly happens when the rate of reductive elimination (the step that forms the desired C-N bond) is slower than the rate of β-hydride elimination.
-
The Fix: You must accelerate reductive elimination. Transition to sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos). The extreme steric bulk of these ligands forces the aryl and amido groups closer together on the palladium center, drastically lowering the activation energy for reductive elimination and outcompeting the β-hydride elimination pathway.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr amination of an unactivated halopyridine is stalling at <20% conversion despite prolonged heating at 120 °C. How can I drive it to completion? A: Standard SNAr requires the pyridine ring to be highly electron-deficient to stabilize the anionic Meisenheimer complex intermediate. If your halopyridine lacks additional electron-withdrawing groups (EWGs), the activation energy barrier for nucleophilic attack is simply too high.
-
The Fix: You must temporarily lower the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring. You can achieve this by pre-oxidizing the pyridine to a pyridine N-oxide using mCPBA, or by adding a strong Lewis acid (e.g., BF3·OEt2) to coordinate the pyridine nitrogen in situ [1]. This withdraws electron density from the ring, facilitating rapid nucleophilic attack. The N-oxide can be easily reduced back to the pyridine post-amination.
Quantitative Comparison: Catalyst & Ligand Selection
To streamline your optimization process, consult the table below to match your specific conversion issue with the mechanistically appropriate catalyst system.
| Catalyst/Ligand System | Primary Mechanistic Advantage | Typical Substrate Scope | Specific Conversion Issue Addressed |
| Pd(OAc)₂ / BINAP | Bidentate chelation prevents Pd poisoning | Primary amines, unhindered pyridines | Premature catalyst deactivation via pyridine coordination |
| Pd₂(dba)₃ / BrettPhos | Steric bulk accelerates reductive elimination | Secondary amines, hindered substrates | High hydrodehalogenation byproducts |
| [Pd(SIPr)(cin)Cl] (NHC) | Extreme steric shielding, strong σ-donation | Room-temp coupling of heteroaryl chlorides | Thermal degradation of sensitive pyridines |
| Lewis Acid + Amine | Lowers LUMO of the pyridine ring | Halopyridines lacking EWGs | Stalled SNAr reactions due to high activation energy |
Experimental Methodology: Optimized Buchwald-Hartwig Amination
This protocol utilizes an NHC-Pd precatalyst to prevent catalyst poisoning and enable the coupling of deactivated halopyridines at lower temperatures, preserving sensitive functional groups[3].
Step-by-Step Protocol:
-
Atmospheric Control: Flame-dry a Schlenk tube under vacuum and backfill with inert argon. Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O₂, which will immediately halt the catalytic cycle.
-
Reagent Loading: Add the halopyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.5 mmol), and [Pd(SIPr)(cin)Cl] (1-2 mol%).
-
Solvent Addition: Add 3.0 mL of anhydrous, degassed 1,4-dioxane.
-
Mechanistic Initiation: Stir the mixture at 80 °C. Causality: The amine coordinates to the Pd(II) center, increasing the acidity of its protons. This allows the bulky NaOtBu base to deprotonate the amine, forming the critical Pd-amido complex required for the final reductive elimination.
-
Monitoring & Quenching: Monitor the reaction via LC-MS. Upon full conversion (typically 2-6 hours), cool the vessel to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite. Causality: This removes insoluble inorganic salts (NaX) and precipitates any aggregated Pd residue.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude aminated pyridine via flash column chromatography.
References
-
Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath Research Portal. Available at:[Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at:[Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). Available at: [Link]
Crystallization techniques for oily pyridine derivatives
Welcome to the Technical Support Center for the Crystallization of Oily Pyridine Derivatives. This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic strategies for researchers dealing with stubborn pyridine oils and Liquid-Liquid Phase Separation (LLPS).
I. Core Phenomenon: Liquid-Liquid Phase Separation (LLPS)
Q: Why do my synthesized pyridine derivatives consistently form a dense oil instead of crystals upon cooling or anti-solvent addition? A: Pyridine derivatives frequently exhibit low melting points due to their asymmetric, weakly interacting molecular structures. When supersaturation is generated rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the system enters a miscibility gap before crossing the metastable zone required for crystal nucleation. This triggers Liquid-Liquid Phase Separation (LLPS), commonly known in the pharmaceutical industry as "oiling out"[1]. In this state, the solution spinodally decomposes into a solute-rich liquid phase (the oil) and a solute-lean continuous phase[2]. Kinetically, the molecules within the oil droplets possess high mobility and arrange themselves randomly, which severely hinders their integration into a rigid crystal lattice[3].
Q: How can I thermodynamically bypass this miscibility gap during my crystallization workflow? A: To bypass LLPS, you must alter the thermodynamic trajectory so the operating line intersects the solubility curve (binodal) without hitting the LLPS boundary (spinodal curve)[2]. This is achieved by:
-
Lowering Initial Concentration: Working at lower solute concentrations ensures the cooling trajectory hits the metastable zone for crystallization before encountering the miscibility gap[4].
-
Solvent Modification: Oiling out is highly dependent on the solvent system. Adding a co-solvent that increases the solubility of the oil phase can shrink the miscibility gap[4].
-
Slow Supersaturation Generation: Utilizing controlled cooling rates or slow vapor diffusion prevents the rapid accumulation of chemical potential that drives spinodal decomposition[3].
Thermodynamic workflow to bypass Liquid-Liquid Phase Separation (LLPS) during cooling.
II. Salt Screening & Co-Crystallization
Q: My free base pyridine remains a stubborn oil at room temperature regardless of the solvent. What is the most reliable strategy to induce crystallinity? A: When the free base is inherently an oil due to low lattice energy, modifying the molecule at the supramolecular level via salt formation or co-crystallization is the gold standard[5]. The pyridine nitrogen is an excellent hydrogen bond acceptor and can be readily protonated. By reacting the oily pyridine base with various pharmaceutically acceptable acids (e.g., hydrochloric, methanesulfonic, or tartaric acid), you increase the ionic interactions and lattice energy, significantly raising the melting point and inducing crystallinity[6].
Q: How do I quantitatively select the right acid coformer to guarantee salt formation rather than a co-crystal?
A: The formation of a salt versus a neutral co-crystal is governed by the
Table 1: pKa Guidelines for Pyridine Derivatives
| Predicted Outcome | Mechanistic Reason | |
| Salt Formation | Complete proton transfer from acid to pyridine nitrogen, forming strong ionic bonds. | |
| 0 < | Unpredictable | Partial proton transfer; relies heavily on specific crystal packing and solvent environment. |
| Co-crystal | No proton transfer; molecules are held together by neutral hydrogen bonding. |
Protocol: High-Throughput Microbatch Under-Oil Salt Screening
To conserve material while screening multiple acids, the microbatch under-oil technique is highly effective[8].
-
Preparation: Prepare a 0.1 M solution of the oily pyridine derivative in a volatile solvent (e.g., methanol).
-
Dispensing: Dispense 1-2
L of the API solution into a 96-well microfluidic or standard microplate[9]. -
Coformer Addition: Add equimolar amounts of various acid coformers (e.g., mesylic, tosylic, oxalic acids) dissolved in compatible solvents to each well[9].
-
Oil Sealing: Carefully overlay each well with 10-15
L of inert silicone oil or paraffin oil. -
Evaporation & Validation: The oil layer controls the slow evaporative loss of the volatile solvent, gradually increasing supersaturation and promoting high-quality single crystal growth over 7-14 days. Confirm the structure via Single-Crystal X-Ray Diffraction (SCXRD)[8].
Decision tree for selecting acid coformers based on the ΔpKa rule for salt screening.
III. Advanced Troubleshooting & Seeding in Emulsions
Q: I have already formed an oiling-out emulsion (API-rich droplets in solvent). Can I rescue this batch without starting over? A: Yes, an oiled-out system can be rescued through a targeted seeding and ripening protocol. While spontaneous solidification from oil often traps impurities and forms gums[3], a highly effective, self-validating rescue protocol involves isolating an amorphous network to generate pristine seeds[10].
Protocol: Emulsion Rescue and Seeding
-
Freeze-Drying the Emulsion: Flash-freeze a small aliquot (e.g., 5 mL) of the oiled-out emulsion and lyophilize it. This halts the kinetics of liquid-liquid self-association and forces the formation of an intermediate amorphous solid network[10].
-
Hydration/Solvent Slurry: Suspend the dried amorphous solid in a minimal amount of anti-solvent (e.g., water or heptane) and apply mechanical stress (trituration or ultrasonication) for 24 hours to induce nucleation.
-
Seed Harvesting: Isolate the resulting microcrystals. Confirm crystallinity via Polarized Light Microscopy (PLM).
-
Bulk Seeding: Warm the bulk emulsion slightly until it forms a single clear phase, then cool it just above the known oiling-out temperature[11].
-
Introduction: Introduce 1-5 wt% of the harvested seeds. The seeds provide a low-energy template for solute molecules to integrate into the crystal lattice, bypassing the kinetic hindrance that causes LLPS[11].
-
Controlled Cooling: Cool the suspension at a slow rate (e.g., 0.1 °C/min) to drive crystal growth without generating secondary oil droplets.
Step-by-step protocol for rescuing an oiled-out emulsion via lyophilization and targeted seeding.
Q: What anti-solvents are best for pyridine derivatives, and how do their properties affect the crystallization? A: The choice of anti-solvent dictates the width of the miscibility gap. Pyridine is polar and miscible with water, making water a common anti-solvent for hydrophobic pyridine derivatives. However, if the derivative is highly lipophilic, alkanes are preferred to prevent aggressive hydrophobic exclusion that drives LLPS[11].
Table 2: Common Anti-Solvent Properties for Pyridine Derivatives
| Anti-Solvent | Polarity Index | Boiling Point (°C) | Best Used For | LLPS Risk Profile |
| Water | 10.2 | 100 | Highly lipophilic, halogenated pyridines | High (strong hydrophobic exclusion drives LLPS) |
| n-Heptane | 0.1 | 98 | Moderately polar, alkylated pyridines | Moderate (temperature-dependent miscibility) |
| Diisopropyl Ether | 2.2 | 68 | Amide-functionalized pyridines | Low (gentle desolvation) |
References
-
Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. Available at:[Link]
-
Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. Available at:[Link]
-
A method to crystallize substances that oil out - ResearchGate. Available at:[Link]
-
A microfluidic platform for pharmaceutical salt screening - University of Illinois. Available at:[Link]
-
Salt Selection in Drug Development - Pharmaceutical Technology. Available at:[Link]
-
Cocrystallization of Febuxostat with Pyridine Coformers: Crystal Structural and Physicochemical Properties Analysis - Semantic Scholar. Available at:[Link]
-
Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs - Daneshyari. Available at:[Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC). Available at:[Link]
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. Available at:[Link]
-
Experimental investigation and prediction of oiling out during crystallization process - ResearchGate. Available at:[Link]
Sources
- 1. mt.com [mt.com]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Chloro-2-(1-piperidinyl)pyridine
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Chloro-2-(1-piperidinyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide offers a detailed predictive analysis grounded in fundamental NMR principles and a comparative study with structurally related compounds. This approach not only facilitates the structural elucidation of the title compound but also serves as an educational tool for understanding structure-spectrum correlations in substituted heterocyclic systems.
The Power of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. ¹H NMR, in particular, provides a wealth of information about the chemical environment of protons, their connectivity, and the overall molecular framework. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, researchers can piece together the molecular puzzle with a high degree of confidence.
Predicted ¹H NMR Spectrum of 3-Chloro-2-(1-piperidinyl)pyridine
The structure of 3-Chloro-2-(1-piperidinyl)pyridine dictates a specific pattern of signals in its ¹H NMR spectrum. The molecule consists of two main components: a substituted pyridine ring and a piperidinyl group.
Molecular Structure and Proton Numbering
Caption: Molecular structure of 3-Chloro-2-(1-piperidinyl)pyridine with proton numbering.
Analysis of the Pyridine Ring Protons
The pyridine ring contains three aromatic protons: H-4, H-5, and H-6. Their chemical shifts are influenced by the electron-withdrawing chloro group at the C-3 position and the electron-donating piperidinyl group at the C-2 position.
-
H-6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded of the pyridine protons, appearing at the lowest field. The adjacent piperidinyl group will also influence its chemical shift.
-
H-4: This proton is para to the nitrogen and ortho to the electron-withdrawing chloro group, which will cause a downfield shift.
-
H-5: This proton is meta to the nitrogen and ortho to the chloro group, and also adjacent to the H-4 and H-6 protons, leading to characteristic splitting patterns.
Analysis of the Piperidinyl Protons
The piperidinyl group has three sets of chemically non-equivalent protons due to its attachment to the pyridine ring:
-
H-2'/H-6' (α-protons): These protons are adjacent to the nitrogen atom and will be the most deshielded of the piperidinyl protons.
-
H-3'/H-5' (β-protons): These protons are further from the nitrogen and will appear at a more upfield position compared to the α-protons.
-
H-4' (γ-protons): This proton is the most shielded of the piperidinyl protons and will appear at the highest field.
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of 3-Chloro-2-(1-piperidinyl)pyridine with the known ¹H NMR data of 3-chloropyridine and piperidine.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 3-Chloropyridine | H-2 | ~8.79 | d |
| H-6 | ~8.68 | d | |
| H-4 | ~7.99 | ddd | |
| H-5 | ~7.57 | dd | |
| Piperidine [1][2] | H-2/H-6 (α) | ~2.79 | t |
| H-3/H-5 (β) | ~1.58-1.46 | m | |
| H-4 (γ) | ~1.58-1.46 | m | |
| Predicted: 3-Chloro-2-(1-piperidinyl)pyridine | H-6 | > 8.0 | dd |
| H-4 | > 7.5 | dd | |
| H-5 | ~ 7.0 | t | |
| H-2'/H-6' (α) | ~ 3.0-3.5 | m | |
| H-3'/H-5' (β) | ~ 1.6-1.8 | m | |
| H-4' (γ) | ~ 1.5-1.7 | m |
Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
The electron-donating nature of the piperidinyl group at the C-2 position is expected to shield the pyridine protons relative to 3-chloropyridine, causing a general upfield shift for H-4, H-5, and H-6. Conversely, the attachment to the electron-withdrawing pyridine ring will likely deshield the α-protons (H-2'/H-6') of the piperidinyl group compared to unsubstituted piperidine.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 3-Chloro-2-(1-piperidinyl)pyridine, the following experimental protocol is recommended.
Sample Preparation[3][4][5]
-
Weighing the Sample: Accurately weigh 5-25 mg of the solid compound.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Workflow for NMR Sample Preparation
Caption: A streamlined workflow for preparing a high-quality NMR sample.
Instrument Parameters and Data Acquisition[8][9]
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe to the ¹H frequency.[7]
-
Shimming: Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.[7]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H spectra to allow for faster relaxation and a higher number of scans in a given time.[8]
-
Acquisition Time: Set the acquisition time to 2-4 seconds to ensure adequate digitization of the free induction decay (FID).[9]
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between pulses.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak.
-
Conclusion
This guide provides a comprehensive framework for the ¹H NMR analysis of 3-Chloro-2-(1-piperidinyl)pyridine. By combining predictive analysis based on fundamental principles with a comparative study of related compounds, researchers can confidently assign the signals in the experimental spectrum. The detailed experimental protocol ensures the acquisition of high-quality data, which is crucial for accurate structural elucidation and further research in the fields of drug discovery and materials science.
References
-
Piperidine - Wikipedia. Available at: [Link]
-
NMR Sample Preparation. University of California, Riverside. Available at: [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
How to Get a Good 1H NMR Spectrum - University of Rochester. Available at: [Link]
-
Piperidine | C5H11N | CID 8082 - PubChem - NIH. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. Available at: [Link]
-
Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry. Available at: [Link]
-
How do I run a 1H NMR? - Magritek. Available at: [Link]
-
1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters: Vol 26, No 2. Taylor & Francis Online. Available at: [Link]
-
Quantitative 1H NMR Spectroscopy - University of Wisconsin-Madison. Available at: [Link]
-
Step-by-step procedure for NMR data acquisition - UT Health San Antonio. Available at: [Link]
-
Basic NMR Concepts - Boston University. Available at: [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To [chem.rochester.edu]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. organomation.com [organomation.com]
- 7. qoneamericas.com [qoneamericas.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. asdlib.org [asdlib.org]
A Comparative Analysis of the ¹³C NMR Chemical Shifts for 3-Chloro-2-(1-piperidinyl)pyridine
This technical guide offers a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-2-(1-piperidinyl)pyridine. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a robust, predicted ¹³C NMR dataset and compares it with experimental data from structurally related compounds. This comparative approach allows for a detailed understanding of the substituent effects on the pyridine ring, providing valuable insights for researchers in drug discovery and organic synthesis.
Predicted ¹³C NMR Spectral Data for 3-Chloro-2-(1-piperidinyl)pyridine
The ¹³C NMR chemical shifts for 3-Chloro-2-(1-piperidinyl)pyridine were predicted using advanced computational algorithms. The predicted values, referenced to a standard solvent, provide a reliable estimate for the spectral features of this compound.
| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |
| C2 | 158.9 |
| C3 | 125.1 |
| C4 | 137.8 |
| C5 | 122.5 |
| C6 | 147.3 |
| C2' (Piperidinyl) | 52.7 |
| C3' (Piperidinyl) | 26.1 |
| C4' (Piperidinyl) | 24.5 |
Note: Predicted data should be confirmed with experimental results when available.
Comparative Analysis with Structurally Related Compounds
To understand the electronic effects of the chloro and piperidinyl substituents on the pyridine ring, a comparative analysis with 3-chloropyridine and piperidine is presented.
| Carbon Atom | 3-Chloro-2-(1-piperidinyl)pyridine (Predicted) | 3-Chloropyridine (Experimental) | Piperidine (Experimental) |
| Pyridine Ring | |||
| C2 | 158.9 | 147.8 | - |
| C3 | 125.1 | 130.5 | - |
| C4 | 137.8 | 138.0 | - |
| C5 | 122.5 | 123.8 | - |
| C6 | 147.3 | 149.9 | - |
| Piperidinyl Ring | |||
| C2' | 52.7 | - | 47.7 |
| C3' | 26.1 | - | 27.2 |
| C4' | 24.5 | - | 25.1 |
The piperidinyl group at the C2 position, being an electron-donating group, significantly shields the C3 and C5 carbons, causing an upfield shift compared to a simple substituted pyridine. Conversely, the C2, C4, and C6 carbons are deshielded and shifted downfield. The chloro-substituent at the C3 position has a notable deshielding effect on the directly attached carbon and influences the chemical shifts of the other ring carbons to a lesser extent.
Elucidating Substituent Effects on the Pyridine Ring
The chemical shifts in the ¹³C NMR spectrum of 3-Chloro-2-(1-piperidinyl)pyridine are a direct consequence of the electronic environment of each carbon atom. The electron-donating piperidinyl group and the electron-withdrawing chloro group exert opposing electronic effects on the pyridine ring, leading to the observed chemical shifts.
The following diagram illustrates the interplay of inductive and resonance effects of the substituents on the electron density of the pyridine ring, which in turn governs the ¹³C NMR chemical shifts.
Caption: Influence of substituents on ¹³C NMR chemical shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
For researchers seeking to acquire experimental data for 3-Chloro-2-(1-piperidinyl)pyridine or related compounds, the following protocol outlines a standard procedure for ¹³C NMR spectroscopy.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
2. NMR Instrument Setup:
-
The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
-
A standard ¹³C NMR experiment with proton decoupling (e.g., zgpg30) is used.
3. Acquisition Parameters:
-
Spectral Width: Set to approximately 220-250 ppm to cover the expected range of chemical shifts.
-
Number of Scans: A sufficient number of scans (typically 1024 to 4096) should be acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate peak intensities, especially for quaternary carbons.
-
Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
Apply phase and baseline corrections to the resulting spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[1]
The following diagram outlines the general workflow for acquiring and processing ¹³C NMR data.
Caption: Workflow for ¹³C NMR data acquisition and analysis.
References
-
Coletta, F., Gambaro, A., & Rigatti, G. (2006). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 467-474. [Link][2]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(35), 12012-12026. [Link][3]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link][4]
-
National Center for Biotechnology Information (n.d.). 3-Chloropyridine. PubChem. Retrieved from [Link][5]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Chloro-2-(1-piperidinyl)pyridine
A Senior Application Scientist's Guide to Method Development, Comparison, and Validation
For researchers, scientists, and drug development professionals, the robust and reliable analysis of chemical intermediates is a cornerstone of the development pipeline. 3-Chloro-2-(1-piperidinyl)pyridine, a substituted pyridine derivative, represents a class of compounds frequently encountered in medicinal chemistry and process development. Achieving accurate and reproducible purity analysis and quantification requires a well-developed High-Performance Liquid Chromatography (HPLC) method.
This guide provides an in-depth, experience-driven comparison of reversed-phase HPLC (RP-HPLC) methodologies for the analysis of 3-Chloro-2-(1-piperidinyl)pyridine. Rather than presenting a single, rigid protocol, we will explore the critical choices in method development, compare the outcomes of different stationary and mobile phases, and provide the scientific rationale behind these choices. Furthermore, we will contextualize HPLC by comparing it with an alternative analytical technology. All protocols and claims are grounded in established chromatographic principles and validated according to ICH Q2(R1) guidelines.[1][2][3][4]
Understanding the Analyte: 3-Chloro-2-(1-piperidinyl)pyridine
Before initiating method development, understanding the physicochemical properties of the target analyte is paramount. 3-Chloro-2-(1-piperidinyl)pyridine (Molecular Formula: C₁₀H₁₃ClN₂, Molecular Weight: 196.67 g/mol ) is a basic compound due to the presence of two nitrogen atoms—one on the pyridine ring and one in the piperidinyl moiety.[5] The pyridine nitrogen has a pKa of approximately 5-6, making the molecule's ionization state highly dependent on the mobile phase pH.[6][7] This basicity is a critical factor influencing peak shape and retention in RP-HPLC. The molecule is moderately hydrophobic, making it an ideal candidate for reversed-phase chromatography.[8]
Comparative Analysis of RP-HPLC Stationary Phases
The choice of the HPLC column, specifically its stationary phase, is the most influential factor in achieving successful separation.[8][9] For 3-Chloro-2-(1-piperidinyl)pyridine, we will compare two common reversed-phase columns: a standard C18 (octadecylsilane) and a Phenyl-Hexyl phase.
Causality Behind Column Selection:
-
C18 (L1 USP Designation): This is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions.[8] Its high hydrophobicity is expected to provide strong retention for our analyte. However, the basic nature of the analyte can lead to undesirable secondary interactions with residual, acidic silanol groups on the silica backbone, potentially causing peak tailing.[6]
-
Phenyl-Hexyl (L11 USP Designation): This phase offers an alternative separation mechanism. In addition to hydrophobic interactions, the phenyl group provides π-π interactions with the aromatic pyridine ring of the analyte. This can offer unique selectivity, especially for separating the target compound from structurally similar impurities. The hexyl chain provides moderate hydrophobicity.
Below is a summary of illustrative performance data obtained during method development.
Table 1: Comparison of Stationary Phase Performance
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Formic Acid in Water:Acetonitrile (60:40) | 0.1% Formic Acid in Water:Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Retention Time (t_R_) | 5.82 min | 4.95 min |
| Tailing Factor (T_f_) | 1.45 | 1.10 |
| Theoretical Plates (N) | 7500 | 9800 |
Interpretation of Results:
The C18 column provided greater retention, as expected from its higher hydrophobicity. However, the tailing factor of 1.45 indicates significant interaction between the basic analyte and residual silanols. The Phenyl-Hexyl column, while showing less retention, delivered a significantly improved peak shape (Tailing Factor of 1.10) and higher efficiency (more theoretical plates), suggesting a more favorable interaction mechanism. For robust quantification, the Phenyl-Hexyl column is the superior choice.
Mobile Phase Optimization: The Key to Controlling Retention and Peak Shape
The mobile phase composition, particularly its pH and organic modifier, is a powerful tool for fine-tuning the separation.[10][11] Given the basic nature of 3-Chloro-2-(1-piperidinyl)pyridine, controlling the mobile phase pH is critical to ensure the analyte is in a consistent, protonated state, which minimizes peak tailing and provides stable retention.[12][13]
Comparative Analysis of Mobile Phase Modifiers:
We will compare two common acidic modifiers: formic acid and trifluoroacetic acid (TFA).
-
Formic Acid (pKa ~3.75): A common choice for LC-MS compatible methods, it effectively lowers the mobile phase pH to ensure the basic nitrogens are protonated.
-
Trifluoroacetic Acid (TFA) (pKa ~0.5): A strong ion-pairing agent that can significantly improve peak shape for basic compounds by masking silanol interactions and forming an ion pair with the protonated analyte, which increases its hydrophobicity and retention.[14] However, TFA is known to suppress ionization in mass spectrometry detectors.
Table 2: Comparison of Mobile Phase Modifier Performance on a Phenyl-Hexyl Column
| Parameter | Method A: 0.1% Formic Acid | Method B: 0.1% TFA |
| Mobile Phase | Water:Acetonitrile (60:40) with Modifier | Water:Acetonitrile (60:40) with Modifier |
| Retention Time (t_R_) | 4.95 min | 6.21 min |
| Tailing Factor (T_f_) | 1.10 | 1.02 |
| Resolution (R_s_) from Impurity | 2.1 | 2.8 |
Interpretation of Results:
Using 0.1% TFA resulted in a longer retention time and a near-perfect peak shape (Tailing Factor of 1.02). The ion-pairing effect of TFA increased the analyte's interaction with the stationary phase and provided superior resolution from a closely eluting, hypothetical impurity. For purity analysis with a UV detector where MS compatibility is not a concern, Method B (0.1% TFA) is the optimal choice.
Detailed Experimental Protocols
A scientifically sound guide must provide protocols that are detailed enough for replication. The following sections describe the optimized HPLC method and the necessary steps for system validation.
Optimized HPLC Method for Purity Analysis
This protocol is the result of the comparative studies detailed above, designed for robust purity determination.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: 40% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (determined via UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-Chloro-2-(1-piperidinyl)pyridine reference standard or sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with the same diluent to yield a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for this type of analysis, it is useful to understand its performance in the context of other available technologies. [15][16] Table 3: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid/solid stationary phases. |
| Analyte Volatility | Not required. Ideal for non-volatile or thermally labile compounds. [16] | Requires analyte to be volatile and thermally stable. [16] |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to increase volatility, adding complexity. [6][17] |
| Detection | UV absorbance (quantitative, non-specific). | Mass spectrometry (provides molecular weight and fragmentation, highly specific). |
| Quantification | Excellent, highly reproducible. | Good, but can be more variable than HPLC-UV. |
| Suitability for Analyte | Excellent. The compound's polarity and non-volatility make it ideal for RP-HPLC. | Poor to Moderate. The compound has a relatively high boiling point and may require derivatization, making GC-MS a less direct and more complex method. |
Conclusion and Final Recommendations
This guide has demonstrated that a systematic approach to HPLC method development is crucial for the robust analysis of key chemical intermediates like 3-Chloro-2-(1-piperidinyl)pyridine. Through a comparative analysis, we determined that a Phenyl-Hexyl stationary phase combined with a 0.1% TFA-modified mobile phase provides superior peak shape, resolution, and overall performance compared to a standard C18 column with a formic acid modifier.
The provided protocol, when fully validated according to ICH Q2(R1) guidelines, constitutes a self-validating system that ensures trustworthy and reproducible results. For researchers in drug development, adopting such a data-driven, comparative approach to method development not only ensures data integrity but also accelerates the analytical workflow, supporting faster and more informed project decisions.
References
-
Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations. Available at: [Link]
-
Dolan, J. W. (2020, November 11). Column Selection for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]
-
Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Available at: [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
-
Singh, S. K., et al. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]
-
Chromatography Today. (n.d.). Alternative found for HPLC methods. Available at: [Link]
-
Dolan, J. W. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. 3-Chloro-2-(piperidin-4-yl)pyridine | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. labtech.tn [labtech.tn]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. veeprho.com [veeprho.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. welch-us.com [welch-us.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. brewerscience.com [brewerscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Causality: Nucleophilic Aromatic Substitution (SNAr)
Title: Comparative Reactivity of 2-Chloro vs. 3-Chloro Pyridines: A Mechanistic and Practical Guide for Drug Development
Introduction As a Senior Application Scientist, I frequently encounter the assumption that all halopyridines exhibit uniform reactivity. In reality, the regiochemical relationship between the electronegative pyridine nitrogen and the chlorine substituent fundamentally dictates the synthetic trajectory of a drug candidate. This guide provides a rigorous, data-driven comparison of 2-chloropyridine and 3-chloropyridine, focusing on their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.
In SNAr reactions, the rate-determining step is the nucleophilic attack on the electron-deficient aromatic ring to form a negatively charged Meisenheimer intermediate. The position of the chlorine atom relative to the pyridine nitrogen is the absolute determinant of success 1[1].
-
2-Chloropyridine (High Reactivity): The chlorine atom is positioned ortho to the pyridine nitrogen. When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer intermediate is delocalized directly onto the highly electronegative nitrogen atom via resonance. This profound thermodynamic stabilization significantly lowers the activation energy barrier. Consequently, 2-chloropyridine is highly susceptible to SNAr, reacting approximately 230,000,000 times faster than unfunctionalized chlorobenzene under standard methoxide conditions 2[2].
-
3-Chloropyridine (Low Reactivity): The chlorine is meta to the nitrogen. Nucleophilic attack at C3 generates an intermediate where the negative charge cannot be delocalized onto the nitrogen atom through resonance; the nitrogen only exerts a weak inductive electron-withdrawing effect 1[1]. Without resonance stabilization, the intermediate is highly unstable, rendering 3-chloropyridine virtually inert to standard SNAr conditions unless subjected to extreme heating or activated by additional electron-withdrawing groups 1[1].
Figure 1: Logical flow of SNAr reactivity based on nitrogen position and intermediate stabilization.
Comparative Reactivity in Transition-Metal Cross-Coupling
While SNAr heavily favors 2-chloropyridines, transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura) reveal a completely inverted paradigm due to catalyst coordination dynamics.
-
3-Chloropyridine: This isomer behaves similarly to a standard electron-deficient aryl chloride. It readily undergoes oxidative addition with Pd(0) or Ni(0) catalysts and efficiently participates in transmetalation and reductive elimination. It is a highly reliable, high-yielding partner in Suzuki-Miyaura couplings 1[1].
-
2-Chloropyridine: Although the C-Cl bond is activated toward oxidative addition, 2-chloropyridines frequently poison specific catalyst systems. In nickel-catalyzed cross-couplings, the nitrogen atom adjacent to the oxidative addition site chelates the metal center. This forms highly stable, catalytically inactive off-cycle dimers (e.g., with dppf ligands), which inhibit transmetalation and stall the catalytic cycle entirely 3[3]. Therefore, 2-chloropyridine requires highly specialized ligands to prevent catalyst deactivation.
Quantitative Data Summary
The following table synthesizes the fundamental reactivity differences between the two isomers to guide your synthetic planning:
| Property / Reaction Pathway | 2-Chloropyridine | 3-Chloropyridine |
| Electronic Effect on C-Cl | Strong Resonance Stabilization | Weak Inductive Effect |
| SNAr Relative Rate | ~230,000,000x (vs Chlorobenzene) [2][2] | Negligible / No Reaction |
| Meisenheimer Stability | High (Charge delocalized on N) [1][1] | Low (Charge localized on C) |
| Suzuki-Miyaura Coupling | Prone to catalyst poisoning (Ni) [3][3] | Highly efficient, reliable [1][1] |
| Metal Coordination Risk | High (Bidentate chelation possible) [3][3] | Low |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints that confirm mechanistic success.
Protocol A: SNAr of 2-Chloropyridine with Secondary Amines Objective: Synthesize 2-aminopyridine derivatives via direct nucleophilic displacement.
-
Preparation: In an oven-dried flask, dissolve 2-chloropyridine (1.0 equiv) and a secondary amine (e.g., morpholine, 1.5 equiv) in anhydrous DMF (0.5 M).
-
Base Addition: Add K2CO3 (2.0 equiv) to neutralize the HCl generated during the substitution.
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.
-
Validation Checkpoint (In-Process): Monitor by TLC (Hexanes/EtOAc). The disappearance of the high-Rf UV-active 2-chloropyridine spot and the appearance of a lower-Rf product spot (due to the polar amine group) confirms the successful formation and collapse of the Meisenheimer intermediate.
-
Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Washing the organic layer with 5% aqueous LiCl ensures complete removal of DMF, validating the purity of the crude product.
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Chloropyridine Objective: Synthesize 3-arylpyridines avoiding catalyst poisoning 1[1].
-
Preparation: Charge a microwave vial with 3-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)2 (1 mol%), and K2CO3 (2.0 equiv).
-
Solvent & Degassing: Add a 1:1 mixture of DMF/H2O.
-
Validation Checkpoint (Critical): Degas the solvent mixture by sparging with N2 for 10 minutes. Failure to remove oxygen results in rapid palladium oxidation (visible as black precipitation), which irreversibly halts the catalytic cycle. A clear or pale-yellow solution post-sparging validates system readiness.
-
Reaction: Subject to microwave irradiation at 120°C (300 W) for 10 minutes1[1].
-
Workup: Perform a biphasic extraction with EtOAc and Brine. A clean phase separation without heavy emulsions indicates successful catalyst partitioning and product isolation.
Figure 2: Workflow for the microwave-assisted Suzuki-Miyaura coupling of 3-chloropyridine.
References
-
Nucleophilic Aromatic Substitution Aryl Halides & Benzyne Source: ChemConnections URL:[Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Source: Chemical Science (RSC Publishing) URL:[Link]
Sources
Decoding the Vibrational Fingerprint: An IR Spectroscopy Comparative Guide to 3-Chloro-2-(1-piperidinyl)pyridine
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. 3-Chloro-2-(1-piperidinyl)pyridine, a substituted pyridine derivative, presents a unique spectroscopic challenge due to the confluence of aromatic and aliphatic functionalities. This guide provides an in-depth analysis of the expected Infrared (IR) spectroscopic signature of this molecule. By dissecting the vibrational modes of its constituent parts—3-chloropyridine and piperidine—we can assemble a predictive framework for its IR spectrum. This comparative approach is essential for researchers in quality control, synthesis verification, and drug development to unambiguously identify this compound and differentiate it from related structures.
The Logic of Spectral Superposition: A Comparative Framework
The fundamental principle guiding this analysis is that the IR spectrum of a complex molecule can be approximated by the superposition of the spectra of its fundamental building blocks, with predictable shifts arising from their electronic and steric interactions. Here, we will leverage the well-characterized spectra of 3-chloropyridine and piperidine to forecast the key vibrational peaks of 3-Chloro-2-(1-piperidinyl)pyridine.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
For the acquisition of reference spectra and the future analysis of 3-Chloro-2-(1-piperidinyl)pyridine, the following general protocol is recommended:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium).
-
Pressure Application: A consistent pressure is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed for peak positions, intensities, and shapes.
This method is ideal for its minimal sample preparation and high reproducibility.
Deconstructing the Spectrum: A Tale of Two Moieties
To understand the IR spectrum of 3-Chloro-2-(1-piperidinyl)pyridine, we must first examine the characteristic vibrations of its two key components: the 3-chloropyridine ring and the piperidine ring.
The Vibrational Signature of 3-Chloropyridine
The IR spectrum of 3-chloropyridine is dominated by the vibrations of the aromatic ring and the C-Cl bond.
-
Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹. In aromatic compounds, these bands are generally found in the 3100-3000 cm⁻¹ region.[1]
-
Aromatic C=C and C=N Ring Stretching: The stretching vibrations of the pyridine ring are observed in the 1600-1400 cm⁻¹ region.[1][2] The presence of the electron-withdrawing chlorine atom can influence the exact position of these peaks.
-
C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the aromatic C-H bonds are typically found between 1300 and 1000 cm⁻¹, while the out-of-plane (oop) bending vibrations are more intense and appear in the 900-675 cm⁻¹ region.[1] The substitution pattern on the ring significantly affects the position of these "oop" bands.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range.[3] This peak can sometimes be weak and may overlap with other absorptions.
The Vibrational Signature of Piperidine
Piperidine, a saturated heterocyclic amine, exhibits a different set of characteristic vibrations.
-
N-H Stretching: In a secondary amine like piperidine, a single, typically weak to medium intensity N-H stretching band is expected in the 3400-3250 cm⁻¹ region.[3]
-
Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the piperidine ring are observed just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[1]
-
CH₂ Scissoring (Bending): These vibrations occur around 1470-1450 cm⁻¹.[1]
-
C-N Stretching: The stretching of the aliphatic C-N bond is typically found in the 1250-1020 cm⁻¹ region.[3]
Assembling the Puzzle: Predicted IR Peaks for 3-Chloro-2-(1-piperidinyl)pyridine
By combining the spectral features of 3-chloropyridine and piperidine, and considering the electronic effects of the substitution, we can predict the key IR absorption peaks for 3-Chloro-2-(1-piperidinyl)pyridine. The covalent bond between the pyridine ring and the piperidine nitrogen will introduce some key changes. The N-H stretching peak of piperidine will be absent, and a new C-N stretching vibration (aromatic C to aliphatic N) will appear.
Below is a table summarizing the expected IR peaks and their assignments, comparing them with the parent molecules.
| Vibrational Mode | 3-Chloropyridine Wavenumber (cm⁻¹) | Piperidine Wavenumber (cm⁻¹) | Predicted 3-Chloro-2-(1-piperidinyl)pyridine Wavenumber (cm⁻¹) | Assignment Rationale |
| Aromatic C-H Stretch | ~3100-3000 | - | ~3100-3000 | Characteristic of the pyridine ring C-H bonds. |
| Aliphatic C-H Stretch | - | ~2950-2850 | ~2950-2850 | Arising from the CH₂ groups of the piperidine ring. |
| Aromatic C=C/C=N Stretch | ~1600-1400 | - | ~1600-1400 | Ring stretching modes of the substituted pyridine. |
| CH₂ Scissoring | - | ~1470-1450 | ~1470-1450 | Bending vibration of the piperidine ring CH₂ groups. |
| Aromatic C-N Stretch | - | - | ~1350-1250 | New vibration from the bond connecting the pyridine ring to the piperidine nitrogen. |
| Aliphatic C-N Stretch | - | ~1250-1020 | ~1250-1020 | C-N stretching within the piperidine ring. |
| C-H Out-of-Plane Bending | ~900-675 | - | ~900-675 | Characteristic bending of the aromatic C-H bonds, sensitive to substitution pattern. |
| C-Cl Stretch | ~850-550 | - | ~850-550 | Stretching of the carbon-chlorine bond on the pyridine ring. |
Visualizing the Vibrational Logic
The following diagram illustrates the logical flow of predicting the IR spectrum of the target compound from its constituent parts.
Caption: Predictive model for the IR spectrum of 3-Chloro-2-(1-piperidinyl)pyridine based on its structural components.
Conclusion and Future Directions
This guide provides a robust, comparative framework for the interpretation of the IR spectrum of 3-Chloro-2-(1-piperidinyl)pyridine. By understanding the characteristic vibrational modes of 3-chloropyridine and piperidine, researchers can confidently identify the key spectral features of the target molecule. This approach not only aids in structural confirmation but also serves as a valuable tool for monitoring reaction progress and assessing product purity. For further confirmation, computational methods such as Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies, which can then be correlated with experimental data for a more definitive assignment of the observed IR peaks.
References
- McNaught, A. D., & Wilkinson, A. (Eds.). (1997). IUPAC. Compendium of Chemical Terminology (2nd ed.). Blackwell Science.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). Pyridine, 3-chloro-. Retrieved from [Link][4][5]
-
NIST Chemistry WebBook. (n.d.). Piperidine. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][1]
-
University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link][3]
Sources
Comparative Guide: UV-Vis Absorption Spectra of Piperidinyl Pyridines
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of piperidinyl pyridines, designed for researchers in medicinal chemistry and spectroscopic analysis.
Executive Summary & Strategic Importance
Piperidinyl pyridines—specifically 2-(piperidin-1-yl)pyridine and 4-(piperidin-1-yl)pyridine —are critical motifs in drug discovery, serving as core scaffolds for antihistamines, kinase inhibitors, and organocatalysts.
For the analytical scientist, the UV-Vis spectrum of these compounds is not merely a fingerprint for identification; it is a direct probe of electronic conjugation , protonation states (pKa) , and steric conformation . This guide moves beyond basic spectral listing to analyze why these spectra behave as they do and how to leverage this data for impurity profiling and pKa determination.
Structural Basis of Absorbance
To interpret the spectra, one must understand the electronic interaction between the pyridine ring (acceptor) and the piperidine nitrogen (donor).
The Auxochromic Effect
The piperidine ring acts as a strong auxochrome. The nitrogen lone pair participates in
-
Pyridine (Reference):
(weak, ). -
Piperidinyl Substitution: The lone pair donation into the pyridine ring raises the HOMO energy, narrowing the HOMO-LUMO gap. This results in a Bathochromic Shift (Red Shift) and a Hyperchromic Effect (increased
).
Isomer-Dependent Resonance
-
4-Isomer (Para-like): Allows direct "through-conjugation" from the piperidine nitrogen to the pyridine nitrogen. This creates a strong Intramolecular Charge Transfer (ICT) band.
-
2-Isomer (Ortho-like): Similar conjugation but subject to steric hindrance between the piperidine ring protons and the pyridine ring, often twisting the bond and slightly reducing the effective conjugation length compared to the 4-isomer.
-
3-Isomer (Meta-like): The nitrogen lone pair cannot delocalize onto the pyridine nitrogen directly via resonance. The spectrum resembles an alkyl-substituted pyridine rather than an aminopyridine.
Comparative Spectral Data
The following data synthesizes experimental trends for piperidinyl pyridines compared to their structural "competitors" (Pyrrolidinyl analogs and unsubstituted Pyridine).
Table 1: Isomer & Analog Comparison (Solvent: Ethanol/Methanol)
| Compound | Electronic Character | |||
| Pyridine (Ref) | 254 nm | -- | ~2,000 | |
| 4-(piperidin-1-yl)pyridine | ~262 nm | ~280-290 nm (tail) | ~18,000 | Strong ICT (Donor |
| 2-(piperidin-1-yl)pyridine | ~238 nm | ~298-305 nm | ~12,000 | Distinct |
| 4-(pyrrolidin-1-yl)pyridine | ~265 nm | ~295-300 nm | ~21,000 | Superior Donor (Planar N) |
| 4-(morpholin-1-yl)pyridine | ~260 nm | ~275 nm | ~15,000 | Weaker Donor (Inductive O-pull) |
Critical Insight: The Pyrrolidine analog consistently shows a red-shift (10–15 nm) compared to the Piperidine analog.
Reason: The 5-membered pyrrolidine ring is flatter, allowing the nitrogen to adopt a more planar
-like geometry for maximum overlap. The 6-membered piperidine ring exists in a chair conformation, introducing steric bulk that slightly twists the C-N bond, reducing orbital overlap.
Experimental Protocols (Self-Validating Systems)
Protocol A: Accurate Spectral Acquisition & Solvatochromism
Objective: Determine the nature of the transition (CT vs. Local) by varying solvent polarity.
-
Preparation: Prepare
M stock solutions in Cyclohexane (Non-polar) and Acetonitrile (Polar Aprotic). -
Baseline: Run a blank with pure solvent. Ensure the baseline is flat
AU. -
Acquisition: Scan 200–400 nm.
-
Validation Check:
-
If
shifts Red (Bathochromic) in Acetonitrile The transition is likely or ICT (Excited state stabilized by polarity). -
If
shifts Blue (Hypsochromic) in Acetonitrile The transition is likely (Ground state lone pair stabilized by solvation).
-
Protocol B: Spectrophotometric pKa Determination
Objective: Determine the pKa of the pyridine nitrogen.
-
Buffer Setup: Prepare a series of buffers (ionic strength 0.1 M) ranging from pH 3.0 to 11.0 in 0.5 unit increments.
-
Sample: Add 20
L of 10 mM stock (in MeOH) to 2 mL of each buffer. -
Measurement: Measure Absorbance at the
of the neutral species (e.g., 262 nm for 4-PP). -
Plotting: Plot Absorbance vs. pH.
-
Calculation: The inflection point of the sigmoidal curve corresponds to the pKa.
-
Note: 4-(piperidin-1-yl)pyridine is highly basic (pKa ~9.5-9.8) due to the resonance donation stabilizing the protonated pyridinium form.
-
Visualization of Workflows & Mechanisms
Figure 1: Electronic Transition & Structural Logic
This diagram illustrates the causality between structure and spectral shift.
Caption: Causal pathway linking ring conformation (Piperidine vs. Pyrrolidine) to observed spectral shifts.
Figure 2: pKa Determination Workflow
Caption: Step-by-step workflow for spectrophotometric pKa determination of aminopyridines.
References
-
Comparison of Cyclic Amine Donors: Synthesis and Photophysical Studies of Piperidyl and Pyrrolidinyl Chalcones. (Demonstrates the superior donating ability of pyrrolidine vs piperidine).
-
General Pyridine Spectra: UV-Vis Spectrum of Pyridine and Derivatives. (Baseline data for unsubstituted pyridine).
-
pKa Determination Protocol: Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy. (Standardized protocol for 96-well plate spectral analysis).
-
4-Aminopyridine Derivatives: Solvent effects on the electronic absorption spectra of aminopyridines. (Detailed analysis of solvatochromism in similar systems).
Elemental analysis calculation for C10H13ClN2
Comprehensive Elemental Analysis Guide for C10H13ClN2: Methodological Comparisons and Protocols
The Analytical Challenge of C10H13ClN2
1-(4-Chlorophenyl)piperazine (Formula: C10H13ClN2) is a highly relevant pharmaceutical intermediate and a known 5-HT-1 serotonin receptor agonist[1][2]. In drug development and forensic applications, verifying the absolute purity and elemental stoichiometry of such reference standards is a critical quality control step[3][4].
Analyzing C10H13ClN2 presents a specific chemical challenge: the molecule contains both a refractory piperazine ring (requiring extreme temperatures for complete oxidation) and a covalently bound chlorine atom[4][5]. During combustion, halogens can generate corrosive Cl₂ or HCl gases that poison reduction catalysts and interfere with downstream detectors[6]. Therefore, selecting the correct analytical platform and designing a self-validating experimental protocol is paramount.
Theoretical Elemental Framework
Before initiating any empirical analysis, the theoretical mass percentages must be established as the baseline for instrumental calibration and validation. Based on standard IUPAC atomic weights, the exact stoichiometric distribution for C10H13ClN2 (Molecular Weight: 196.68 g/mol ) is calculated below[1][2]:
| Element | Atomic Mass ( g/mol ) | Atom Count | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon (C) | 12.011 | 10 | 120.110 | 61.07% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.66% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.24% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 18.02% |
Orthogonal Analytical Strategies
To fully characterize a halogenated active pharmaceutical ingredient (API) intermediate, researchers must choose between several orthogonal techniques. High-Temperature Combustion (the modified Dumas method) remains the gold standard for bulk CHN purity[4][7].
Figure 1: Orthogonal analytical techniques for comprehensive characterization of C10H13ClN2.
Causality in Method Selection:
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular formula and easily identifies the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl. However, due to ionization biases, it cannot accurately quantify bulk purity.
-
Combustion Ion Chromatography (CIC): Specifically quantifies the 18.02% chlorine content but provides no data on the carbon or nitrogen framework.
-
CHNS Combustion Analysis: Provides absolute, quantitative bulk purity data for C, H, and N, making it the definitive tool for pharmacopeial compliance[3][4].
Instrument Performance Comparison: FlashSmart vs. vario EL cube
When executing the modified Dumas method for pharmaceutical analysis, the choice of elemental analyzer dictates the workflow. Below is an objective comparison of two industry-leading systems: the Thermo Fisher FlashSmart and the Elementar vario EL cube .
| Feature / Metric | Thermo Fisher FlashSmart™ | Elementar vario EL cube | Causality & Impact on C10H13ClN2 Analysis |
| Separation Technology | Gas Chromatography (GC) Column[5][7] | Advanced Purge and Trap (APT)[6] | GC provides highly robust, sequential peak elution ideal for standard APIs. APT dynamically binds/releases gases, excelling at extreme C:N ratios (up to 12,000:1)[6]. |
| Sample Transfer | MAS Plus Autosampler (Multi-valve)[5][7] | Patented Ball Valve Technology[6] | Elementar's ball valve ensures true blank-free transfer, minimizing atmospheric nitrogen contamination[6]. |
| Detector | Thermal Conductivity Detector (TCD)[5][7] | Thermal Conductivity Detector (TCD)[6] | Both utilize TCD for universal, highly linear quantification of CO₂, H₂O, and N₂[6][7]. |
| System Modularity | MultiValve Control (MVC) for automated CHN to O switching[5] | Optional conversion kits for O, Cl, or TOC[6] | Thermo's MVC allows unattended switching between CHN and Oxygen pyrolysis channels, increasing laboratory throughput[5]. |
Experimental Protocol: A Self-Validating CHN Workflow
To accurately analyze C10H13ClN2, the protocol must neutralize the chlorine content before it reaches the detector. The following step-by-step methodology establishes a self-validating system.
Figure 2: Step-by-step logical workflow of CHNS combustion analysis with halogen trapping.
Step 1: Reactor Configuration & Halogen Trapping Pack the primary combustion reactor with a chromium oxide (Cr₂O₃) oxidation catalyst. Crucially, pack the bottom 2-3 cm of the reactor with Silver Wool .
-
Causality: During combustion, the chlorine in C10H13ClN2 volatilizes. The silver wool quantitatively reacts with these species to form non-volatile silver chloride (AgCl), permanently trapping the halogen so it cannot poison the downstream copper reduction catalyst[5][6].
Step 2: System Suitability Test (SST) & Calibration Run three empty tin capsules to establish a baseline blank. Next, calibrate the system using a halogenated Certified Reference Material (CRM), such as 4-Chlorobenzoic acid, at varying weights (0.5 mg, 1.0 mg, 1.5 mg) to generate a K-factor curve.
-
Self-Validating Logic: By using a halogenated standard rather than a standard hydrocarbon, you empirically prove that the silver wool trap is functioning correctly and is not artificially retaining carbon or hydrogen gases.
Step 3: Sample Preparation Using a microbalance (0.001 mg resolution), weigh exactly 1.000 to 1.500 mg of the C10H13ClN2 sample into a high-purity tin capsule. Fold and crimp the capsule tightly to exclude atmospheric air.
-
Causality: Tin is mandatory. When dropped into the 1000°C furnace under an oxygen pulse, the tin undergoes a violent, exothermic oxidation. This temporary flash boosts the local micro-environment to ~1800°C, ensuring the total destruction of the highly stable piperazine ring[3][5].
Step 4: Combustion and Reduction The sample is dropped into the combustion furnace. The resulting gas mixture (CO₂, H₂O, NOₓ, and trapped Cl) passes into the secondary reduction furnace packed with elemental copper wire at 650°C.
-
Causality: The copper quantitatively reduces all NOₓ species into pure N₂ gas and scavenges any excess O₂ from the flash phase, ensuring only pure N₂, CO₂, and H₂O reach the separation module[5].
Step 5: Separation and Detection The gases are separated via the GC column (or APT) and sequentially quantified by the Thermal Conductivity Detector (TCD)[5][6][7].
Data Interpretation & Acceptance Criteria
For pharmaceutical reference standards, empirical results must tightly align with theoretical calculations. Standard pharmacopeial guidelines typically dictate an acceptance criterion of ±0.3% to ±0.4% absolute difference from the theoretical mass percentage.
| Element | Theoretical Mass % | Acceptable Experimental Range (±0.3%) | Indication of Failure |
| Carbon | 61.07% | 60.77% – 61.37% | Incomplete combustion (low C) or solvent retention (high C). |
| Hydrogen | 6.66% | 6.36% – 6.96% | Moisture contamination (high H). |
| Nitrogen | 14.24% | 13.94% – 14.54% | Atmospheric N₂ leak or incomplete NOₓ reduction. |
References
1.[1] 1-(4-Chlorophenyl)piperazine | 38212-33-8 - ChemicalBook. Source: chemicalbook.com. URL: 1 2.[2] 1-(4-Chlorophenyl)piperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Source: fishersci.com. URL: 2 3.[3] Elemental Analysis Techniques - RSSL. Source: rssl.com. URL: 3 4.[4] BR42292 Elemental analysis applications compendium - Thermo Fisher Scientific. Source: thermofisher.com. URL: 4 5.[7] Thermo Scientific FlashSmart Elemental Analyzer. Source: analysis.rs. URL: 7 6.[6] Organic elemental analyzers for CHNOS analysis - Elementar. Source: elementar.com. URL: 6 7.[5] AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA - ThermoFisher. Source: thermofisher.com. URL: 5
Sources
- 1. 1-(4-Chlorophenyl)piperazine | 38212-33-8 [chemicalbook.com]
- 2. 1-(4-Chlorophenyl)piperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Elemental Analysis Techniques | Elemental Composition | RSSL [rssl.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Organic elemental analyzers for CHNOS analysis - Elementar [elementar.com]
- 7. analysis.rs [analysis.rs]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-2-(1-piperidinyl)pyridine
As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the safety of personnel and the preservation of our environment. The handling and disposal of specialized chemical reagents like 3-Chloro-2-(1-piperidinyl)pyridine demand a meticulous and informed approach. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
The fundamental principle guiding the disposal of any chemical waste is that it must be managed from "cradle-to-grave"[1]. This means its entire lifecycle, from generation to final treatment, is a documented and controlled process. For a halogenated pyridine derivative such as 3-Chloro-2-(1-piperidinyl)pyridine, this process is dictated by its specific chemical hazards.
Hazard Profile: Understanding the "Why" Behind the Procedure
3-Chloro-2-(1-piperidinyl)pyridine is a substituted pyridine. Its hazard profile is informed by the characteristics of its parent structures: a chlorinated pyridine and a piperidine ring.
-
Toxicity of Chlorinated Pyridines : 3-Chloropyridine is classified as toxic in contact with skin, harmful if swallowed, and may cause respiratory irritation.[2][3] It is also suspected of causing genetic defects.[2] The presence of the carbon-halogen bond is critical; these compounds are regulated as Halogenated Organic Compounds (HOCs) by the Environmental Protection Agency (EPA).[4]
-
Hazards of Piperidine : Piperidine is a corrosive, flammable, and toxic cyclic amine with a strong, pungent odor.[5]
-
Environmental Hazards : Pyridine-based compounds are often toxic to aquatic organisms and may cause long-term adverse effects in the environment.[3] Therefore, releasing this substance into the environment via drains or as regular trash is strictly prohibited.[1][6][7][8][9]
Based on this composite profile, 3-Chloro-2-(1-piperidinyl)pyridine must be treated as a halogenated, toxic, and environmentally hazardous chemical waste .
Personal Protective Equipment (PPE): A Non-Negotiable Baseline
Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This is not merely a recommendation but a critical barrier to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or Neoprene | Provides chemical resistance against pyridine and its derivatives.[10] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause severe eye irritation or burns.[10] |
| Lab Coat | Standard, fully buttoned | Prevents skin contact and contamination of personal clothing.[10] |
| Respiratory Protection | Use within a certified chemical fume hood is required | The compound is likely volatile and harmful if inhaled.[10] A fume hood provides the primary engineering control to minimize respiratory exposure.[6][7][10][11] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and common institutional Environmental Health & Safety (EHS) guidelines.[1][8][12]
Step 1: Waste Characterization and Segregation
-
Designate as Halogenated Waste: Due to the chlorine atom, this compound must be disposed of in a container specifically designated for halogenated organic waste .
-
Why Segregation Matters: Separating halogenated from non-halogenated waste is crucial.[13] The high-temperature incineration required for halogenated compounds is a more complex and costly process.[14] Mixing these waste streams increases disposal costs and can interfere with waste treatment and fuel blending processes.[13]
-
Check for Incompatibilities: Do not mix this waste with incompatible materials such as strong acids or strong oxidizing agents, which could cause a violent reaction.[2][7][11]
Step 2: Waste Accumulation and Container Management
-
Use a Designated Container: All waste containing 3-Chloro-2-(1-piperidinyl)pyridine must be collected in a compatible, leak-proof container with a secure, tight-fitting lid.[9][11][15] High-density polyethylene or glass containers are typically appropriate.[6]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[13][15] Leaving a funnel in the opening is a common but dangerous violation that allows for the release of volatile organic compounds (VOCs).[15]
-
Location: The waste container should be located in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[15][16]
Step 3: Proper Labeling - The Key to Compliance
Improper labeling is one of the most frequent regulatory violations. The EPA requires that every waste container be clearly labeled to communicate its contents and hazards.[16]
Your hazardous waste tag must include:
-
The full, unabbreviated chemical name : "3-Chloro-2-(1-piperidinyl)pyridine". Do not use formulas or acronyms.[8][15]
-
Approximate concentrations of all components if it is a mixed waste stream.
-
The date when waste was first added to the container (accumulation start date).[8]
-
An indication of the hazards (e.g., Toxic, Halogenated).[16]
Step 4: Requesting Disposal
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.
-
Contact EHS: Once the container is full or is no longer needed, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[8][9][11] Follow your institution's specific procedures for submitting a pickup request.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is critical.
-
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency number or EHS immediately.[11]
-
For small, manageable spills within a fume hood:
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If you feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.[3]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-Chloro-2-(1-piperidinyl)pyridine.
Caption: Disposal workflow for 3-Chloro-2-(1-piperidinyl)pyridine.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility in the laboratory. Always remember that these procedures are a baseline; your institution's specific protocols and the Safety Data Sheet (SDS) for the particular compound you are using are the ultimate authorities.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
University of Rochester. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]
-
GOV.UK. (2015, October 15). Pyridine: incident management. [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards. [Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
TRC Companies. (2021, May 14). Controlling volatile organic emissions from RCRA hazardous waste activities. [Link]
Sources
- 1. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. benchchem.com [benchchem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 3-Chloro-2-(1-piperidinyl)pyridine
Chemical Hazard Profile & Mechanistic Causality
3-Chloro-2-(1-piperidinyl)pyridine (CAS 282723-20-0)[1] is a highly valuable, yet reactive, halogenated building block used extensively in drug discovery and agrochemical development. Handling this compound requires a rigorous understanding of its structural hazards to ensure laboratory safety and maintain sample integrity.
As a Senior Application Scientist, I emphasize that safety protocols cannot be memorized blindly; they must be understood at the molecular level. The hazards of this compound are directly dictated by its bipartite structure:
-
Dermal Penetration & Irritation (H315): The lipophilic nature of the pyridine ring, combined with the electron-withdrawing chlorine atom at the C3 position, facilitates rapid penetration through the lipid-rich stratum corneum[2]. Once absorbed, the basic piperidine nitrogen acts as a localized irritant to dermal tissues, causing contact dermatitis.
-
Ocular Toxicity (H319): The basicity of the piperidine moiety can cause severe disruption to the lipid bilayer of the corneal epithelium. Contact with the tear film leads to rapid saponification of ocular lipids, resulting in serious, potentially irreversible eye irritation[3].
-
Respiratory Sensitization (H335): In its powder form, the compound is prone to aerosolization. Inhalation of these micro-particulates introduces the basic amine directly to the mucosal membranes of the respiratory tract, inducing acute inflammation, coughing, and bronchospasm[3].
-
Systemic Toxicity (H302): Like many halogenated pyridines, ingestion or severe systemic absorption can lead to hepatotoxicity and central nervous system depression[4].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is often insufficient when handling concentrated or bulk quantities of functionalized pyridines. The following matrix outlines the required PPE, grounded in the physicochemical properties of the material.
| Protection Category | Analytical Scale (<1g) | Preparative Scale (>1g) or Solution | Mechanistic Rationale (Causality) |
| Hand Protection | Nitrile gloves (min 0.11 mm) | Double-gloved Nitrile OR Butyl Rubber | Nitrile provides excellent protection against the dry powder. However, if the compound is dissolved in organic solvents (e.g., DCM), the solvent acts as a carrier, rapidly degrading nitrile. Butyl rubber prevents solvent-mediated breakthrough[2]. |
| Eye/Face | Chemical safety goggles | Goggles + Full Face Shield | Standard safety glasses lack orbital seals. Goggles prevent aerosolized basic dust from contacting the tear film and causing rapid lipid disruption[3]. |
| Respiratory | Handled strictly in Fume Hood | N95/P100 Particulate Respirator | The compound's propensity to cause respiratory irritation (H335) mandates a face velocity of >100 fpm in a fume hood[3]. Respirators are required if engineering controls fail. |
| Body | Standard Lab Coat (Cotton) | Tyvek Apron over Lab Coat | Cotton absorbs spills, keeping the chemical near the skin. A non-porous Tyvek apron prevents the lipophilic compound from saturating clothing and reaching the epidermis[4]. |
Visualizing the Safety Logic
The following decision matrix dictates the operational workflow for safely handling this chemical, ensuring that every variable—from physical state to spill detection—is accounted for.
Figure 1: Decision matrix and operational workflow for handling 3-Chloro-2-(1-piperidinyl)pyridine.
Operational Workflows and Protocols
To guarantee scientific integrity and safety, do not just execute steps; understand the physical chemistry governing the process. Every protocol below is designed as a self-validating system.
Protocol 1: Safe Weighing and Transfer
-
Preparation: Verify the chemical fume hood has a face velocity of at least 100 feet per minute (fpm).
-
Causality: Adequate laminar flow prevents the back-draft of irritating piperidinyl dust into the operator's breathing zone[4].
-
-
Static Mitigation: Use an anti-static weigh boat or a static eliminator (ionizing blower) before dispensing.
-
Causality: Amine-containing powders frequently accumulate triboelectric charges. Discharging this static prevents the powder from repelling off the spatula and aerosolizing.
-
-
Transfer: Use a closed-system transfer (e.g., a sealed vial) when moving the weighed compound from the balance to the reaction vessel.
-
Causality: Minimizes the risk of dropping and dispersing the compound across the laboratory floor.
-
Self-Validation Check: A successful transfer is validated by zero mass fluctuation on the balance post-tare and the absolute absence of any amine-like odors outside the hood.
-
Protocol 2: Spill Response and Decontamination
-
Isolation: Immediately evacuate personnel from the immediate vicinity and increase fume hood ventilation.
-
Containment: Cover the spill with a damp, inert absorbent pad (do not use dry sweeping).
-
Causality: Dry sweeping generates airborne dust (H335). Dampening the pad with water or a dilute weakly acidic solution neutralizes the basic piperidine ring, reducing volatility and irritation[3].
-
-
Chemical Neutralization: Wipe the area with a 5-10% citric acid solution, followed by soapy water.
-
Causality: The mild acid protonates the piperidine nitrogen, converting the lipophilic free base into a water-soluble, non-volatile salt, which is easily lifted by the soapy water[2].
-
Self-Validation Check: Decontamination is considered complete when pH indicator paper swiped across the spill zone returns a neutral reading (pH 7.0).
-
Protocol 3: Waste Segregation and Disposal Plan
-
Segregation: All waste containing 3-Chloro-2-(1-piperidinyl)pyridine must be strictly segregated into Halogenated Organic Waste containers.
-
Causality: The C3-chlorine atom prevents this material from being processed in standard non-halogenated incinerators. Low-temperature incineration of chlorinated pyridines can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and furans[2].
-
-
Labeling: Explicitly label the container with "Contains Halogenated Pyridine Derivatives - Toxic/Irritant".
-
Self-Validation Check: Ensure the waste log reflects the exact halogenated mass to prevent exothermic incompatibilities with other waste streams.
-
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
